1-Chloro-1-methoxypropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1-methoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGWJLGNLJNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545294 | |
| Record name | 1-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-14-0 | |
| Record name | 1-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-1-methoxypropane: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methoxypropane, an α-chloro ether, is a reactive chemical intermediate of interest in organic synthesis. Its unique structure, featuring both an ether and a halogen on the same carbon atom, imparts a distinct reactivity profile that makes it a valuable building block for the introduction of a methoxypropyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characteristic reactions, and an analysis of its spectroscopic data.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and its Isomer
| Property | This compound (Computed) | 1-Chloro-3-methoxypropane (Experimental) |
| Molecular Formula | C₄H₉ClO[1] | C₄H₉ClO[2] |
| Molecular Weight | 108.57 g/mol [1] | 108.57 g/mol [2] |
| CAS Number | 5739-14-0[1] | 36215-07-3[2] |
| Boiling Point | Not available | 111 °C |
| Melting Point | Not available | < -70 °C |
| Density | Not available | 0.999 g/cm³ at 20 °C |
| Flash Point | Not available | 18 °C |
| XLogP3 | 1.7[1] | Not available |
| Topological Polar Surface Area | 9.2 Ų[1] | 9.2 Ų[2] |
| Complexity | 30.7[1] | 23.5[2] |
Synthesis of this compound
A common method for the synthesis of α-chloro ethers like this compound involves the reaction of an aldehyde with an alcohol in the presence of a chlorinating agent.
Experimental Protocol: Synthesis from Propionaldehyde and Methanol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Propionaldehyde
-
Methanol
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Anhydrous calcium chloride
-
Dry diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of propionaldehyde in dry diethyl ether is cooled to 0 °C in an ice bath.
-
An equimolar amount of methanol is added dropwise to the stirred solution.
-
A chlorinating agent, such as thionyl chloride, is added dropwise to the mixture while maintaining the temperature at 0 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed successively with cold 5% sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous calcium chloride and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by fractional distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
This compound is a reactive compound that readily undergoes nucleophilic substitution reactions at the α-carbon. The presence of the adjacent oxygen atom stabilizes the developing positive charge on the carbon during the transition state, facilitating the departure of the chloride leaving group.
Nucleophilic Substitution Reactions
This compound reacts with a variety of nucleophiles to yield substituted products.
This protocol outlines the reaction of this compound with sodium methoxide to form 1,1-dimethoxypropane.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Dry diethyl ether
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared.
-
This compound, dissolved in dry diethyl ether, is added dropwise to the stirred sodium methoxide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by gas chromatography (GC) to confirm the formation of the product.
-
After completion, the reaction mixture is filtered to remove the precipitated sodium chloride.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting 1,1-dimethoxypropane can be purified by distillation.
Caption: General mechanism for nucleophilic substitution on this compound.
Hydrolysis
Like other α-chloro ethers, this compound is susceptible to hydrolysis, which proceeds readily in the presence of water to form propionaldehyde, methanol, and hydrochloric acid. The reaction is typically acid-catalyzed.
Reaction: CH₃CH₂CH(Cl)OCH₃ + H₂O → CH₃CH₂CHO + CH₃OH + HCl
The mechanism involves the initial protonation of the ether oxygen, followed by the loss of methanol to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the aldehyde.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Spectroscopic Data Analysis
¹H NMR Spectroscopy:
-
CH₃ (ethyl group): A triplet around 1.0-1.2 ppm.
-
CH₂ (ethyl group): A multiplet (likely a quartet of doublets or more complex) around 1.6-1.9 ppm, coupled to both the methyl protons and the methine proton.
-
OCH₃: A singlet around 3.4-3.6 ppm.
-
CH(Cl): A triplet or doublet of quartets around 5.4-5.6 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy:
-
CH₃ (ethyl group): ~10-15 ppm.
-
CH₂ (ethyl group): ~25-30 ppm.
-
OCH₃: ~55-60 ppm.
-
CH(Cl): ~95-105 ppm.
Infrared (IR) Spectroscopy:
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 108 and an M+2 peak at m/z 110 with an intensity of about one-third of the M⁺ peak, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a chlorine radical (M-35/37), a methoxy radical (M-31), and an ethyl radical (M-29). A prominent peak at m/z 73 [CH₃CH₂CH(OCH₃)]⁺ resulting from the loss of the chlorine atom is also expected.[5]
Conclusion
This compound is a versatile reagent in organic synthesis. Its physical and chemical properties, particularly its reactivity in nucleophilic substitution reactions, make it a useful intermediate for the introduction of the 1-methoxypropyl moiety. This guide has provided an overview of its characteristics, along with general experimental procedures for its synthesis and reactions. Researchers and drug development professionals can utilize this information for the design of synthetic routes and the development of new chemical entities. Further experimental investigation into the precise physical constants and reaction kinetics of this compound would be beneficial for its broader application in the scientific community.
References
- 1. This compound | C4H9ClO | CID 13625640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docbrown.info [docbrown.info]
- 4. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-Chloro-1-methoxypropane
This technical guide provides a comprehensive overview of the chemical compound 1-chloro-1-methoxypropane, including its IUPAC nomenclature, structure, physicochemical properties, and synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this halogenated ether.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The name is derived from a three-carbon propane chain where a chlorine atom and a methoxy group (-OCH₃) are attached to the first carbon atom.
The chemical structure and representations are as follows:
-
Molecular Formula: C₄H₉ClO[1]
-
SMILES: CCC(OC)Cl[1]
-
InChI: InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3[1]
The structure consists of a central carbon atom bonded to an ethyl group (-CH₂CH₃), a methoxy group (-OCH₃), a chlorine atom (-Cl), and a hydrogen atom. This central carbon is a chiral center, meaning this compound can exist as a pair of enantiomers.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively available in public literature. However, computational data and predicted spectroscopic characteristics provide valuable insights into its properties.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | PubChem[1] |
| Monoisotopic Mass | 108.0341926 Da | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Spectroscopic Data (Predicted)
The following table outlines the predicted spectroscopic data for this compound, based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | - -OCH₃: ~3.5 ppm (singlet, 3H)- -CH(Cl)-: ~5.5 ppm (triplet, 1H)- -CH₂-: ~1.8 ppm (multiplet, 2H)- -CH₃: ~1.0 ppm (triplet, 3H) |
| ¹³C NMR | - -CH(Cl)-: ~90-100 ppm- -OCH₃: ~55-60 ppm- -CH₂-: ~25-30 ppm- -CH₃: ~10-15 ppm |
| IR | - C-H stretch (alkane): ~2850-3000 cm⁻¹- C-O stretch (ether): ~1050-1150 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹ |
| MS | - Molecular Ion [M]⁺: m/z = 108 (and 110 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)- Base Peak: m/z = 73 ([M-Cl]⁺)- Other Fragments: m/z = 79 ([M-C₂H₅]⁺), m/z = 45 ([CH₃O=CH₂]⁺), m/z = 29 ([C₂H₅]⁺) |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of α-chloro ethers like this compound involves the reaction of an acetal with an acid halide, catalyzed by a Lewis acid such as a zinc(II) salt.[2][3] This method is rapid and avoids the formation of highly carcinogenic byproducts often associated with older methods.[2]
Reaction: 1,1-dimethoxypropane + Acetyl chloride --(ZnCl₂)--> this compound + Methyl acetate
Experimental Procedure:
-
Preparation: To a solution of zinc chloride (ZnCl₂, ~0.01 mol%) in an inert solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 1,1-dimethoxypropane (1.0 equivalent).
-
Reaction: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the resulting solution containing this compound can often be used directly. To quench the reaction and destroy any excess chloroalkyl ether, a saturated aqueous solution of sodium bicarbonate can be carefully added.
-
Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using the following analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (C-O ether linkage, C-Cl bond).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Reactivity and Synthetic Applications
This compound is a reactive intermediate. The presence of both an ether and a halogen on the same carbon atom makes it susceptible to nucleophilic substitution and elimination reactions.
Elimination Reaction (E2 Mechanism)
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form 1-methoxy-1-propene. The base abstracts a proton from the adjacent carbon, leading to the formation of a double bond and the expulsion of the chloride ion.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
The following diagram illustrates a key reaction of this compound.
Caption: E2 elimination mechanism of this compound.
Safety and Handling
α-Chloro ethers as a class of compounds should be handled with extreme caution as they are often potent carcinogens.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Excess reagent should be destroyed with a suitable quenching agent before disposal.
Conclusion
This compound is a chiral halogenated ether with potential applications as a reactive intermediate in organic synthesis. While detailed experimental data is sparse, its properties and reactivity can be reliably predicted. The synthetic protocol outlined provides an efficient and safer route to this compound compared to historical methods. Understanding its reactivity, particularly its susceptibility to nucleophilic substitution and elimination, is key to its successful application in the development of new chemical entities.
References
Spectroscopic Profile of 1-Chloro-1-methoxypropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-chloro-1-methoxypropane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are generated using established computational chemistry methods and serve as a valuable reference for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on its chemical structure and provide key identifiers for analytical purposes.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 5.7 | Triplet | 1H | H-1 |
| ~3.4 - 3.6 | Singlet | 3H | O-CH₃ |
| ~1.8 - 2.0 | Sextet | 2H | H-2 |
| ~0.9 - 1.1 | Triplet | 3H | H-3 |
Predicted in CDCl₃ at 400 MHz
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~95 - 100 | C-1 |
| ~55 - 60 | O-CH₃ |
| ~30 - 35 | C-2 |
| ~10 - 15 | C-3 |
Predicted in CDCl₃ at 100 MHz
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Strong | C-H stretch (alkane) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1050 - 1150 | Strong | C-O stretch (ether) |
| 650 - 800 | Strong | C-Cl stretch (alkyl halide) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 108/110 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 73 | High | [M - Cl]⁺ |
| 59 | High | [CH₃OCHCH₃]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
Predicted for Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are general experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette
-
Sample vial
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the solution.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.
-
Acquire the spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) transparent to IR radiation[2][3]
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Sample Preparation: As a neat liquid, place one to two drops of this compound onto the surface of a clean, dry salt plate.[2]
-
Assembly: Place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[2]
-
Data Acquisition:
-
Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[2]
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source[4]
-
Gas chromatograph (GC) for sample introduction (optional but common)
-
Sample vial with a septum cap
-
Syringe for sample injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Set the parameters for the ion source, typically using a 70 eV electron beam for EI.[5]
-
Set the mass analyzer to scan a suitable m/z range (e.g., 10-200 amu).
-
-
Sample Introduction:
-
Inject the sample into the instrument. If using a GC-MS system, the sample is first vaporized and separated on the GC column before entering the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.
-
-
Ionization and Analysis:
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Molecular weight and formula of 1-Chloro-1-methoxypropane
An In-Depth Technical Guide to 1-Chloro-1-methoxypropane
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, targeting researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines a detailed experimental protocol for the synthesis of a related isomer, and visualizes the synthetic pathway.
Molecular Formula and Weight
Physicochemical Data
A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | [1] |
| Molecular Formula | C₄H₉ClO | [1] |
| Density | 0.999 g/cm³ at 20 °C (for 1-Chloro-3-methoxypropane) | |
| Melting Point | < -70 °C (for 1-Chloro-3-methoxypropane) | |
| Boiling Point | 122.94 °C (for 2-Chloro-1-methoxypropane) | [2] |
| Flash Point | 18 °C (for 1-Chloro-3-methoxypropane) | |
| Vapor Pressure | 25 hPa at 20 °C (for 1-Chloro-3-methoxypropane) | |
| Autoignition Temperature | 205 °C (for 1-Chloro-3-methoxypropane) | |
| XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| CAS Number | 5739-14-0 | [1] |
Experimental Protocols
Synthesis of 1-Chloro-3-methoxypropane [3]
This method involves the reaction of 1,3-bromochloropropane with sodium methoxide in the presence of a phase transfer catalyst.
Materials:
-
1,3-bromochloropropane
-
Sodium methoxide
-
Inert solvent (e.g., toluene, xylene)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Water
Procedure:
-
In a reaction vessel, dissolve 1,3-bromochloropropane in an inert solvent.
-
Add the phase transfer catalyst to the solution. The amount of catalyst should be 0.01-0.1 times the weight of the 1,3-bromochloropropane.
-
Prepare a dispersion of sodium methoxide in the same inert solvent.
-
Slowly add the sodium methoxide dispersion dropwise to the 1,3-bromochloropropane solution. The reaction temperature during this addition should be maintained between 20-110 °C.
-
After the addition is complete, maintain the reaction mixture at a temperature of 50-80 °C to ensure the reaction goes to completion.
-
Once the reaction is complete, filter the mixture to remove the precipitated sodium bromide.
-
Wash the filter cake with the inert solvent to recover any remaining product.
-
Combine the organic layers and wash with water until the pH of the aqueous layer is between 5 and 7.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude 1-Chloro-3-methoxypropane by distillation.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway for 1-Chloro-3-methoxypropane as described in the experimental protocol.
Caption: Synthesis of 1-Chloro-3-methoxypropane.
Logical Relationship of Synthesis Steps
The following diagram outlines the logical workflow of the synthesis and purification process for 1-Chloro-3-methoxypropane.
Caption: Workflow for the synthesis of 1-Chloro-3-methoxypropane.
References
Navigating the Uncharted Territory of 1-Chloro-1-methoxypropane: A Guide to Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed stability and storage data for 1-Chloro-1-methoxypropane (CAS Number: 5739-14-0) is exceptionally scarce. The information within this guide is therefore primarily based on the known properties and hazards associated with the broader class of α-chloro ethers, to which this compound belongs. Researchers must exercise extreme caution and conduct their own risk assessments before handling this compound.
Introduction to this compound
This compound is a halogenated ether.[1][2] As an α-chloro ether, the chlorine and ether oxygen are bonded to the same carbon atom, a structural feature that imparts significant reactivity and potential instability to the molecule. While specific applications are not well-documented in readily accessible literature, α-chloro ethers are generally utilized as reactive intermediates in organic synthesis.[3]
Physicochemical Properties
The available data for this compound is limited. The following table summarizes the key physicochemical properties that have been computationally predicted or are otherwise available.
| Property | Value | Source |
| Molecular Formula | C4H9ClO | [1][2] |
| Molecular Weight | 108.57 g/mol | [1] |
| CAS Number | 5739-14-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC(OC)Cl | [1][2] |
Stability and Hazards of α-Chloro Ethers
The stability of this compound is not explicitly detailed in available literature. However, the class of α-chloro ethers is known for its potential instability and significant health hazards.
Key Stability Concerns:
-
Decomposition: α-chloro ethers can be susceptible to decomposition, potentially releasing hazardous fumes. The presence of moisture or heat can accelerate this process.
-
Reactivity: The lability of the chlorine atom makes α-chloro ethers highly reactive electrophiles. They can react with a wide range of nucleophiles.
Associated Hazards:
-
Carcinogenicity: Many α-chloro ethers are considered to be carcinogenic.[3] For instance, chloromethyl methyl ether is a registered carcinogen. It is prudent to handle all α-chloro ethers, including this compound, as potential carcinogens.
-
Irritation: Due to their reactive nature, α-chloro ethers are likely to be irritants to the skin, eyes, and respiratory tract.
Recommended Storage and Handling Protocols
Given the lack of specific data for this compound, the following storage and handling protocols are recommended based on best practices for volatile and potentially hazardous chemicals, as well as the known properties of α-chloro ethers.
Storage Conditions:
-
Temperature: Store in a cool, dry environment, such as a refrigerator (2°C to 8°C), to minimize evaporation and decomposition.[4]
-
Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Containers: Use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent leakage and protect from light.[4] Avoid plastic containers as they may be reactive or permeable.[4]
-
Ventilation: Store in a well-ventilated area designated for hazardous chemicals.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, bases, and nucleophiles.
Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.
-
Spill Management: In case of a spill, absorb the material with a non-flammable absorbent and dispose of it as hazardous waste in accordance with local regulations.
Experimental Protocol: General Stability Assessment
While no specific stability testing protocols for this compound were found, a general approach to assess the stability of a reactive, volatile compound would involve the following steps:
-
Sample Preparation: Prepare multiple small-volume aliquots of this compound in appropriate sealed containers (e.g., amber glass vials with PTFE septa).
-
Stress Conditions: Subject the aliquots to a range of controlled stress conditions, including:
-
Elevated temperatures (e.g., 40°C, 60°C)
-
Exposure to light (photostability)
-
High humidity
-
Presence of potential catalysts (e.g., trace metals, acids, bases)
-
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove an aliquot from each stress condition.
-
Analytical Method: Analyze the stressed samples and a control sample (stored at -20°C in the dark) using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis:
-
Quantify the amount of remaining this compound in each sample.
-
Identify and quantify any degradation products.
-
Calculate the degradation rate under each condition to determine the compound's shelf life and identify optimal storage conditions.
-
Visualizing Safe Handling and Storage
The following diagram illustrates a logical workflow for the safe handling and storage of this compound, based on the principles outlined for α-chloro ethers.
References
An In-depth Technical Guide to the Formation of 1-Chloro-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism for the formation of 1-chloro-1-methoxypropane. The primary synthetic route discussed is the free-radical chlorination of 1-methoxypropane. This document outlines the theoretical principles governing the reaction, including the mechanism, regioselectivity, and product distribution. Due to the lack of specific experimental data in the current literature for this exact reaction, this guide presents a generalized experimental protocol based on well-established procedures for the free-radical chlorination of ethers. Furthermore, predicted spectroscopic data for the target molecule is provided to aid in its identification and characterization.
Introduction
This compound is an α-chloro ether, a class of compounds recognized for their utility as reactive intermediates in organic synthesis. The introduction of a chlorine atom at the α-position of the ether linkage significantly enhances the carbon's electrophilicity, making it susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of the methoxypropyl group into various molecular scaffolds, a valuable transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients. Understanding the mechanism of formation of this key intermediate is crucial for optimizing its synthesis and purity.
Mechanism of Formation: Free-Radical Chlorination
The most direct method for the synthesis of this compound is the free-radical chlorination of 1-methoxypropane. This reaction is typically initiated by ultraviolet (UV) light and proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps.
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.
Reaction: Cl₂ + hν → 2 Cl•
Propagation
The propagation phase consists of two key steps that constitute the chain reaction:
Step 1: Hydrogen Abstraction A chlorine radical abstracts a hydrogen atom from the 1-methoxypropane molecule. This can occur at any of the carbon atoms, leading to the formation of different radical intermediates. The stability of the resulting radical is a key factor in determining the major product. The order of radical stability is tertiary > secondary > primary. Furthermore, radical formation at a carbon atom adjacent to an ether oxygen (the α-carbon) is particularly favored due to resonance stabilization of the resulting radical.
In the case of 1-methoxypropane, hydrogen abstraction can occur at the C1, C2, or C3 positions, or at the methyl group. The radical formed by abstraction of a hydrogen from the C1 position (α to the ether oxygen) is a secondary radical and is further stabilized by the adjacent oxygen atom through resonance. This makes the C1 position the most likely site of hydrogen abstraction.
Step 2: Radical Chlorination The resulting alkyl radical then reacts with another molecule of chlorine to form the chlorinated product and a new chlorine radical, which can then continue the chain reaction.
Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways:
-
2 Cl• → Cl₂
-
R• + Cl• → R-Cl
-
2 R• → R-R
Regioselectivity and Product Distribution
Free-radical chlorination is known to be a relatively unselective process compared to bromination. However, the inherent differences in the stability of the possible radical intermediates in 1-methoxypropane lead to a preferential formation of certain isomers.
The primary sites for hydrogen abstraction in 1-methoxypropane are:
-
C1 (α-position): Abstraction of one of the two hydrogens at this position leads to a secondary radical stabilized by the adjacent oxygen atom. This is the most favored position.
-
C2 (β-position): Abstraction of one of the two hydrogens at this position leads to a secondary radical.
-
C3 (γ-position): Abstraction of one of the three hydrogens at this position leads to a primary radical.
-
Methoxy group: Abstraction of one of the three hydrogens from the methyl group leads to a primary radical.
Therefore, the reaction is expected to yield a mixture of chlorinated products, with This compound being the major product due to the enhanced stability of the α-alkoxy radical. Other isomers, such as 2-chloro-1-methoxypropane and 3-chloro-1-methoxypropane, are also expected as minor products.
Experimental Protocol (Generalized)
Materials:
-
1-Methoxypropane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. )
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
-
Apparatus for gas scrubbing (e.g., sodium hydroxide solution)
-
Apparatus for distillation
Procedure:
-
A solution of 1-methoxypropane in the inert solvent is prepared in the reaction vessel.
-
The reaction mixture is cooled to a suitable temperature (e.g., 0-10 °C) using an ice bath to control the exothermicity of the reaction.
-
The UV lamp is positioned to irradiate the reaction vessel.
-
Chlorine gas is bubbled through the solution at a controlled rate while stirring and irradiating the mixture. The reaction should be monitored (e.g., by GC-MS) to determine the optimal reaction time and prevent over-chlorination.
-
The effluent gas, containing HCl and unreacted chlorine, is passed through a gas scrubber.
-
Upon completion of the reaction, the UV lamp is turned off, and the chlorine gas flow is stopped.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
The solvent is removed under reduced pressure.
-
The crude product mixture is then purified by fractional distillation to separate the desired this compound from other isomers and unreacted starting material.
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
UV radiation is harmful to the eyes and skin. The reaction setup should be shielded.
Quantitative Data (Predicted)
Due to the absence of specific experimental data, the following table presents predicted quantitative data based on the principles of free-radical reactivity. The yield and product distribution are highly dependent on the specific reaction conditions.
| Product | Predicted Relative Yield | Boiling Point (°C) (Estimated) |
| This compound | Major | 100-110 |
| 2-Chloro-1-methoxypropane | Minor | 95-105 |
| 3-Chloro-1-methoxypropane | Minor | 115-125 |
| Dichlorinated Products | Trace | >130 |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for this compound, which are essential for its identification and characterization.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.0 | Triplet | 1H | -CHCl- |
| ~3.5 | Singlet | 3H | -OCH₃ |
| ~1.8-2.0 | Sextet | 2H | -CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~90-100 | -CHCl- |
| ~55-60 | -OCH₃ |
| ~25-30 | -CH₂-CH₃ |
| ~10-15 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretch (alkyl) |
| 1460-1440 | C-H bend (alkyl) |
| 1150-1080 | C-O stretch (ether) |
| 800-600 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 108/110 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 73 | [M - Cl]⁺ |
| 59 | [CH(OCH₃)CH₂]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Visualizations
Reaction Mechanism Workflow
Caption: Free-radical chlorination mechanism of 1-methoxypropane.
Regioselectivity Pathway
Caption: Regioselectivity in the free-radical chlorination of 1-methoxypropane.
Conclusion
The formation of this compound via the free-radical chlorination of 1-methoxypropane is a mechanistically well-understood process. The reaction proceeds through a standard chain mechanism, and the regioselectivity is primarily dictated by the stability of the radical intermediates, favoring the formation of the α-chloro ether. While specific experimental and quantitative data for this reaction are not prevalent in the literature, this guide provides a robust theoretical framework, a generalized experimental protocol, and predicted spectroscopic data to aid researchers in the synthesis and characterization of this valuable synthetic intermediate. Further experimental investigation is warranted to determine the precise product distribution and optimize the reaction conditions for the selective synthesis of this compound.
Thermodynamic Properties of 1-Chloro-1-methoxypropane: A Technical Assessment
Computed Physicochemical Properties of 1-Chloro-1-methoxypropane
Computational models provide theoretical estimates for some of the basic properties of this compound. These values, sourced from the PubChem database, are predictive and have not been experimentally validated.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | PubChem[1] |
| Molecular Weight | 108.57 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Exact Mass | 108.0341926 Da | PubChem[1] |
| Monoisotopic Mass | 108.0341926 Da | PubChem[1] |
Data Availability for the Isomer: 1-Chloro-3-methoxypropane
In contrast to the limited data for this compound, its isomer, 1-Chloro-3-methoxypropane, has been the subject of more extensive study. A summary of its experimentally determined properties is provided below for comparative purposes and for researchers who may find this data useful.
| Property | Value | Conditions | Source |
| Vapor Pressure | 25 hPa | 20 °C | Sigma-Aldrich |
| Vapor Pressure | 44.0 ± 0.2 mmHg | 25 °C | Chemsrc[2] |
| Melting Point | < -70 °C | Sigma-Aldrich, Merck Millipore[3] | |
| Boiling Point | 111 °C | Merck Millipore[3] | |
| Density | 0.999 g/cm³ | 20 °C | Sigma-Aldrich, Merck Millipore[3] |
| Flash Point | 18 °C | Sigma-Aldrich, Merck Millipore[3] | |
| Autoignition Temperature | 205 °C | DIN 51794 | Sigma-Aldrich, Merck Millipore[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the thermodynamic properties of this compound are not available due to the absence of published experimental studies.
For 1-Chloro-3-methoxypropane, the provided data points to standard analytical methods for determining physicochemical properties. For instance, the autoignition temperature was determined according to the DIN 51794 standard.[3] The determination of other properties such as vapor pressure, melting point, boiling point, and density would have followed established methods in physical chemistry, though the specific publications detailing these experiments for 1-Chloro-3-methoxypropane are not cited in the initial search results.
Synthesis of 1-Chloro-3-methoxypropane
A documented synthesis method for 1-Chloro-3-methoxypropane involves the reaction of 1,3-bromochloropropane with sodium methoxide in the presence of a phase transfer catalyst and an inert solvent.[4] The process includes a heat preservation reaction, filtration to remove sodium bromide, and subsequent purification of the organic layer to yield the final product.[4]
The logical workflow for this synthesis can be visualized as follows:
Due to the lack of specific experimental data for this compound, a more in-depth technical guide on its thermodynamic properties cannot be provided at this time. Researchers interested in this compound may need to perform their own experimental determinations or computational studies. The available data for the isomer 1-Chloro-3-methoxypropane may serve as a useful reference point for such investigations.
References
- 1. This compound | C4H9ClO | CID 13625640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-methoxypropane | CAS#:36215-07-3 | Chemsrc [chemsrc.com]
- 3. 1-Chloro-3-methoxypropane CAS 36215-07-3 | 843833 [merckmillipore.com]
- 4. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1-Chloro-1-methoxypropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-methoxypropane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's chemical structure, established principles of solubility, and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a halogenated ether with the chemical formula C₄H₉ClO. As an α-chloro ether, it is a reactive chemical intermediate used in various organic syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, enabling appropriate solvent selection for reaction media, work-up procedures, and purification processes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties influence its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 5739-14-0 | |
| Molecular Formula | C₄H₉ClO | |
| Molecular Weight | 108.57 g/mol | |
| Molecular Structure | CCC(Cl)OC | |
| Appearance | Liquid (predicted) | |
| XLogP3-AA | 1.7 |
Theoretical Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. This compound possesses both non-polar and polar characteristics:
-
Non-polar character: The propane chain (C₃H₇) is a hydrocarbon group that contributes to van der Waals interactions, favoring solubility in non-polar solvents.
-
Polar character: The molecule contains two electronegative atoms, oxygen and chlorine. The C-O-C ether linkage and the C-Cl bond introduce polarity and the capacity for dipole-dipole interactions. The oxygen atom can also act as a hydrogen bond acceptor.
Based on this structure, this compound is expected to be readily soluble in a wide range of common organic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The propyl group should facilitate solubility in non-polar, hydrocarbon-based solvents.
-
Polar Aprotic Solvents (e.g., Diethyl Ether, Acetone, Chloroform): The compound's own ether and chloro groups make it compatible with other polar aprotic solvents. Haloalkanes and ethers generally show good solubility in these types of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen atom can act as a hydrogen bond acceptor with the hydroxyl group of alcohols, suggesting good solubility. However, as the alkyl chain is relatively small, its miscibility is expected to be high.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |
| Hexane | C₆H₁₄ | Non-polar | Data to be determined | Data to be determined |
| Toluene | C₇H₈ | Non-polar | Data to be determined | Data to be determined |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Data to be determined | Data to be determined |
| Chloroform | CHCl₃ | Polar Aprotic | Data to be determined | Data to be determined |
| Acetone | (CH₃)₂CO | Polar Aprotic | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | Polar Protic | Data to be determined | Data to be determined |
| Methanol | CH₃OH | Polar Protic | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method is based on the widely accepted "shake-flask" technique, which is considered the gold standard for measuring equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (high purity)
-
Vials with airtight caps (e.g., 10 mL glass vials with PTFE-lined caps)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
-
Sample Preparation:
-
Add a fixed volume of the organic solvent (e.g., 5 mL) to several vials.
-
Add an excess amount of this compound to each vial. An excess is present when a separate phase of the solute is clearly visible, ensuring that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the system. It is advisable to run a preliminary time-course experiment to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to separate via gravity.
-
For emulsions or fine dispersions, centrifugation can be used to achieve a clear separation of the saturated solvent phase.
-
-
Sampling and Analysis:
-
Carefully extract a precise aliquot of the clear, saturated supernatant (the solvent phase) using a syringe or pipette. Be cautious not to disturb the undissolved solute layer.
-
Dilute the aliquot with a known volume of the pure solvent to bring its concentration within the linear range of the analytical calibration curve.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Calculation:
-
Use the concentration from the analysis and the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
Navigating the Safety Profile of 1-Chloro-1-methoxypropane: A Technical Guide
An In-depth Examination of Hazards and Safety Information for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloro-1-methoxypropane (CAS RN: 5739-14-0) is a chloroalkane ether with potential applications in chemical synthesis. A thorough understanding of its hazard profile and safe handling procedures is paramount for the protection of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety information for this compound. Notably, a significant gap in publicly available toxicological and detailed hazard data exists for this specific isomer. To address this, safety data for the closely related isomers, 1-Chloro-3-methoxypropane and 2-Chloro-1-methoxypropane, are presented as a precautionary reference, accompanied by a strong recommendation for cautious interpretation. This guide also outlines general experimental protocols for hazard assessment based on internationally recognized OECD guidelines, offering a framework for generating necessary safety data where it is currently lacking.
Physicochemical Properties
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and are critical for risk assessment.
This compound (CAS: 5739-14-0)
Limited experimental data is available for this compound. The following table summarizes computed physicochemical properties.
| Property | Value |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
Isomer Data for Comparative Assessment
Due to the lack of extensive data for this compound, the properties of its isomers are provided below for a comparative perspective. It is crucial to note that these values are not directly transferable but can offer insights into potential characteristics.
Table 1: Physicochemical Properties of 1-Chloro-methoxypropane Isomers
| Property | 1-Chloro-3-methoxypropane (CAS: 36215-07-3) | 2-Chloro-1-methoxypropane (CAS: 5390-71-6) |
| Molecular Formula | C₄H₉ClO | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol [1] | 108.57 g/mol |
| Boiling Point | 111 °C[1] | ~122.94 °C (estimate) |
| Density | 0.999 g/cm³ at 20 °C[1][2] | 0.9946 g/cm³[3] |
| Flash Point | 18 °C[1][2] | Not available |
| Vapor Pressure | 25 hPa at 20 °C[2] | Not available |
| Autoignition Temperature | 205 °C (DIN 51794)[2] | Not available |
| Melting Point | < -70 °C[2] | Not available |
| Refractive Index | Not available | 1.4075[3] |
Hazard Identification and Classification
A critical component of chemical safety is the identification and classification of potential hazards. As specific GHS classification for this compound is not available, the classifications for its isomers are presented as a precautionary measure.
Disclaimer: The following hazard information is for the isomers of this compound and should be used as a potential indicator of hazards only. The actual hazards of this compound may differ.
GHS Classification of Isomers
Table 2: GHS Hazard Classification for 1-Chloro-methoxypropane Isomers
| Hazard Class | 1-Chloro-3-methoxypropane (CAS: 36215-07-3) | 2-Chloro-1-methoxypropane (CAS: 5390-71-6) |
| Flammable Liquids | Category 2[2] | No data available |
| Skin Corrosion/Irritation | Category 2 | No data available |
| Serious Eye Damage/Eye Irritation | Category 2 | No data available |
Hazard Statements and Pictograms
Based on the GHS classification of 1-Chloro-3-methoxypropane, the following hazard statements and pictograms are relevant.
Hazard Statements for 1-Chloro-3-methoxypropane:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
GHS Pictograms for 1-Chloro-3-methoxypropane:
-
Flame (GHS02)[2]
-
Exclamation Mark (GHS07)
The following diagram illustrates the logical relationship of the identified hazards for 1-Chloro-3-methoxypropane, which may serve as a preliminary hazard consideration for this compound.
Caption: Hazard relationship for 1-Chloro-3-methoxypropane.
Toxicological Information
Detailed toxicological data for this compound is not available in the public domain. The following data for 1-Chloro-3-methoxypropane is provided for informational purposes.
Table 3: Toxicological Data for 1-Chloro-3-methoxypropane (CAS: 36215-07-3)
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | >2000 mg/kg[1][2] |
Handling, Storage, and Emergency Procedures
Given the lack of specific data for this compound, it is prudent to adopt the handling, storage, and emergency procedures established for its better-characterized and hazardous isomer, 1-Chloro-3-methoxypropane.
Safe Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool place.
-
Keep away from sources of ignition.
-
Store away from incompatible materials such as oxidizing agents.
First-Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.
Experimental Protocols for Hazard Assessment
Due to the data gaps for this compound, it is recommended that its hazard profile be characterized using standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. The following is a general overview of key OECD test guidelines relevant to assessing the hazards identified for the isomers.
General Workflow for Toxicity Testing
The diagram below illustrates a generalized workflow for assessing the acute toxicity of a chemical substance, based on OECD principles.
Caption: Generalized workflow for chemical toxicity testing.
Key OECD Test Guidelines
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines provide methods to assess the short-term oral toxicity of a substance.[5] They are designed to estimate the LD50 value and identify the GHS toxicity category. The choice of method depends on the expected toxicity of the substance and aims to minimize the number of animals used.
-
OECD 420 (Fixed Dose Procedure): Involves dosing animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces clear signs of toxicity without mortality.[5]
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where a small group of animals is dosed at a defined level. The outcome determines the next dose level, allowing for classification into a toxicity category.[6]
-
-
Acute Dermal Irritation/Corrosion (OECD 404): This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7][8] The test substance is applied to the skin of an animal (typically a rabbit) for a set period, and the skin is observed for erythema and edema.[9]
-
Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause damage to the eye.[10][11] A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[12] The eyes are then examined for lesions of the cornea, iris, and conjunctiva.[12]
Conclusion
While this compound is a compound of interest in chemical synthesis, there is a clear and significant lack of specific safety and toxicological data in the public domain. This guide has compiled the available physicochemical information and has presented the more extensive safety data of its isomers, 1-Chloro-3-methoxypropane and 2-Chloro-1-methoxypropane, as a precautionary reference. It is imperative that researchers and drug development professionals treat this compound with a high degree of caution, assuming a hazard profile at least as severe as its isomers until specific data is generated. The outlined OECD guidelines provide a clear and internationally accepted framework for the experimental determination of its toxicological properties, which is strongly recommended to ensure the safety of all personnel.
References
- 1. 1-Chloro-3-methoxypropane CAS 36215-07-3 | 843833 [merckmillipore.com]
- 2. 1-Chloro-3-methoxypropane for synthesis | 36215-07-3 [sigmaaldrich.com]
- 3. Buy 2-Chloro-1-methoxypropane | 5390-71-6 [smolecule.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. flashpointsrl.com [flashpointsrl.com]
Elusive Reagent: A Technical Guide to 1-Chloro-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methoxypropane, a member of the α-chloro ether class of compounds, represents a potentially valuable but commercially scarce reagent in organic synthesis. Its unique structural feature, a chlorine and a methoxy group on the same carbon atom, renders it a versatile electrophile for the introduction of the 1-methoxypropyl group into a variety of nucleophilic substrates. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthetic route based on established methodologies for α-chloro ethers, and an exploration of its potential reactivity in key organic transformations. Due to its limited commercial availability, this document places a strong emphasis on the synthetic preparation and potential applications in a research and development setting.
Chemical and Physical Properties
While this compound (CAS Number: 5739-14-0) is not widely listed by major commercial suppliers, its fundamental properties have been calculated and are available through chemical databases.[1][2] These properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | PubChem[1], Guidechem[2] |
| Molecular Weight | 108.57 g/mol | PubChem[1], Guidechem[2] |
| CAS Number | 5739-14-0 | PubChem[1], Guidechem[2] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(Cl)OC | PubChem[1] |
| InChI | InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3 | PubChem[1] |
| InChIKey | YROGWJLGNLJNOK-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1], Guidechem[2] |
| Heavy Atom Count | 6 | PubChem[1], Guidechem[2] |
| Rotatable Bond Count | 2 | PubChem[1], Guidechem[2] |
Synthesis of this compound
Given the absence of readily available commercial sources, the in situ or batch preparation of this compound is a necessary consideration for its use in synthesis. The preparation of α-chloro ethers can be achieved through several established methods. A common and effective approach involves the reaction of an acetal with an acid halide, often catalyzed by a Lewis acid.[3][4][5]
Experimental Protocol: Synthesis from 1,1-Dimethoxypropane
This protocol is a representative procedure based on the general synthesis of α-chloroalkyl ethers.[3][4][5]
Materials:
-
1,1-Dimethoxypropane
-
Acetyl chloride (or another suitable acid halide)
-
Anhydrous zinc chloride (or other suitable Lewis acid catalyst)
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1-dimethoxypropane and a catalytic amount of anhydrous zinc chloride (e.g., 0.01-0.1 mol%).
-
Dissolve the mixture in a minimal amount of anhydrous inert solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC, or NMR of an aliquot).
-
Upon completion, the resulting solution containing this compound can often be used directly in subsequent reactions.
-
If isolation is required, quench the reaction carefully with a cold, dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the inert solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure, although care must be taken due to the potential instability of α-chloro ethers.
Safety Note: α-Chloro ethers are known to be carcinogenic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Reactivity and Potential Applications
This compound, as a reactive α-chloro ether, is a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation through resonance. This reactivity makes it a useful reagent for various synthetic transformations.
Nucleophilic Substitution Reactions
The primary application of this compound is expected to be in nucleophilic substitution reactions. A wide range of nucleophiles can displace the chloride to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Reaction with Grignard Reagents: The reaction with Grignard reagents would lead to the formation of a new carbon-carbon bond, providing access to substituted ethers.
Reaction with Alcohols and Phenols: Alkoxides and phenoxides will react to form mixed acetals.
Reaction with Amines: Primary and secondary amines can be alkylated to introduce the 1-methoxypropyl group.
Reaction with Thiols: Thiolates will readily displace the chloride to form thioacetals.
Signaling Pathways and Experimental Workflows (Illustrative)
The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway for this compound and a general workflow for its application in a nucleophilic substitution reaction.
Caption: Synthesis of this compound.
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
This compound remains a chemical of interest for specialized applications in organic synthesis. While its commercial availability is extremely limited, this guide provides a framework for its preparation and utilization based on the established chemistry of α-chloro ethers. For researchers and drug development professionals, the ability to synthesize this reagent on-demand opens up possibilities for the construction of novel molecular architectures. As with all reactive and potentially hazardous materials, appropriate safety precautions are paramount when handling and preparing this compound. Further research into its specific reactivity and applications is warranted to fully explore its synthetic potential.
References
- 1. This compound | C4H9ClO | CID 13625640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 [figshare.com]
Unraveling the Past: A Technical Guide to the Historical Context and Synthesis of α-Chloro Ethers
While the precise moment of the first synthesis of 1-chloro-1-methoxypropane is not prominently documented in historical chemical literature, its existence is a direct result of the broader exploration of α-halogenated ethers. This technical guide delves into the historical development of the synthesis of this important class of organic compounds, provides detailed experimental methodologies, and presents key data for researchers, scientists, and drug development professionals.
The study of ethers and their derivatives has been a cornerstone of organic chemistry since the 19th century. The introduction of a halogen atom at the α-position to the ether oxygen atom dramatically alters the compound's reactivity, transforming it into a versatile synthetic intermediate. These α-haloethers serve as valuable precursors in a variety of chemical transformations, including nucleophilic substitution and elimination reactions, making them crucial building blocks in the synthesis of more complex molecules.
Historical Development of α-Haloether Synthesis
The journey to understanding and synthesizing α-chloro ethers is intertwined with the development of fundamental organic reactions. Early investigations into the properties and reactions of ethers laid the groundwork for the targeted halogenation of these compounds. While a specific timeline for the discovery of this compound is not apparent, the methods for its synthesis would have evolved from several key areas of research:
-
Radical Halogenation: Initial methods for halogenating organic compounds often involved direct reaction with elemental halogens (Cl₂, Br₂), typically under UV light or at elevated temperatures. These reactions proceed via a free radical mechanism and can lead to a mixture of products, making the isolation of a specific α-haloether challenging.
-
Nucleophilic Substitution: The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with an alkyl halide. While not a direct method for α-halogenation of a pre-existing ether, the principles of nucleophilic substitution are fundamental to many related transformations.
-
Electrophilic Addition to Alkenes: The reaction of alkenes with a source of electrophilic halogen in the presence of an alcohol can lead to the formation of β-haloethers. While this does not directly produce an α-haloether, it demonstrates an early understanding of incorporating both a halogen and an ether functionality into a molecule.
-
Direct α-Halogenation: The development of more controlled and selective methods for the α-halogenation of ethers was a significant advancement. This typically involves the reaction of an ether with a halogenating agent under conditions that favor substitution at the α-position. These reactions are often catalyzed by acids or proceed through the formation of an enol or enolate-like intermediate in the case of carbonyl-containing substrates.
Key Physicochemical and Safety Data
The following table summarizes important quantitative data for this compound and its structural isomer, 1-chloro-3-methoxypropane, for comparative purposes.
| Property | This compound | 1-Chloro-3-methoxypropane |
| Molecular Formula | C₄H₉ClO[1] | C₄H₉ClO[2] |
| Molecular Weight | 108.57 g/mol [1] | 108.57 g/mol [2] |
| CAS Number | 5739-14-0[1] | 36215-07-3[2] |
| Density | Not available | 0.999 g/cm³ at 20 °C[2] |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | 18 °C[2] |
| Vapor Pressure | Not available | 25 hPa at 20 °C[2] |
| Melting Point | Not available | < -70 °C[2] |
| Autoignition Temperature | Not available | 205 °C[2] |
Experimental Protocols: A Representative Synthesis of an α-Chloro Carbonyl Compound
While a specific, historically significant experimental protocol for the synthesis of this compound is not available, the following modern procedure for the α-chlorination of a β-keto ester illustrates the general principles and techniques that would be employed. This method utilizes N-chlorosuccinimide (NCS) as the chlorine source and a chiral catalyst for enantioselective synthesis.
General Procedure for the Asymmetric α-Chlorination of β-Keto Esters [3]
-
Reaction Setup: A mixture of the β-keto ester substrate (0.2 mmol), a Cinchona-derived catalyst (0.001 mmol), and solid potassium fluoride (KF) (2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.
-
Chlorination: The reaction mixture is then cooled to the appropriate temperature (e.g., -50 °C to room temperature), and N-chlorosuccinimide (NCS) (0.21 mmol) is added in one portion.
-
Reaction Monitoring and Quenching: The reaction is monitored for completion (typically 5–80 minutes) at this temperature and then quenched by the addition of a saturated ammonium chloride solution.
-
Workup and Isolation: The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
This procedure highlights the use of a mild chlorinating agent and a catalyst to achieve high selectivity and yield, which is a significant advancement from the often harsh and non-selective conditions of early halogenation reactions.
Reaction Pathway Visualization
The following diagrams illustrate the general mechanisms for the α-halogenation of ethers.
Caption: A generalized workflow for the synthesis of α-chloro compounds.
References
Methodological & Application
Application Notes and Protocols: The Use of 1-Chloro-1-methoxypropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1-methoxypropane is a versatile reagent in organic synthesis, primarily serving as a propanoyl cation equivalent. This α-chloro ether enables the formation of carbon-carbon bonds through reactions with various nucleophiles, offering a convenient route for the synthesis of ketones. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ketones via reaction with Grignard reagents, a key transformation in the construction of more complex molecular architectures.
Introduction
α-Chloro ethers are a class of reactive organic compounds that are valuable as electrophilic intermediates in a variety of synthetic transformations. Their utility stems from the presence of a good leaving group (chloride) attached to a carbon atom that is also bonded to an oxygen atom, which can stabilize the resulting carbocation through resonance. This compound is a commercially available α-chloro ether that acts as a synthetic equivalent of the propanoyl cation, providing an efficient method for the introduction of a propylcarbonyl group into a molecule.
The primary application of this compound is in the synthesis of ketones through reaction with organometallic reagents, particularly Grignard reagents. This reaction proceeds via a nucleophilic substitution mechanism, where the organometallic reagent attacks the electrophilic carbon of the α-chloro ether, displacing the chloride and forming a new carbon-carbon bond. The initial product is a methoxy-substituted intermediate, which is then hydrolyzed to the corresponding ketone.
Key Applications and Reaction Principles
The principal application of this compound is the synthesis of ketones. The general reaction scheme involves the reaction of this compound with a Grignard reagent (R-MgX) to yield a ketone after acidic workup.
Reaction Principle:
The reaction is a nucleophilic substitution where the carbanionic carbon of the Grignard reagent acts as the nucleophile, attacking the electrophilic carbon of this compound. The methoxy group stabilizes the transient carbocation-like species, facilitating the departure of the chloride leaving group. The resulting intermediate is a methyl ether, which is readily hydrolyzed under acidic conditions to the desired ketone.
Experimental Protocols
Synthesis of Propiophenone from this compound and Phenylmagnesium Bromide
This protocol details the synthesis of propiophenone, a common ketone, using this compound and a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Procedure:
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should be a grayish-brown color.
Step 2: Reaction with this compound
-
The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
Step 3: Work-up and Purification
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with dilute hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure propiophenone.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Bromobenzene | 157.01 | 1.0 | - | - | - |
| Magnesium | 24.31 | 1.2 | - | - | - |
| This compound | 108.57 | 1.0 | - | - | - |
| Propiophenone | 134.18 | - | Calculated from limiting reagent | Experimentally determined | Calculated |
Note: The actual yield and percentage yield will depend on the specific scale and execution of the reaction.
Visualizations
Reaction Workflow for the Synthesis of Propiophenone
Caption: Workflow for the synthesis of propiophenone.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of propiophenone synthesis.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also a suspected carcinogen and lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).
-
Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a fume hood, away from sources of ignition.
Conclusion
This compound is a valuable synthetic tool for the preparation of ketones. The reaction with Grignard reagents provides a reliable method for the formation of carbon-carbon bonds and the introduction of a propanoyl group. The provided protocol for the synthesis of propiophenone serves as a representative example of this methodology. Careful attention to anhydrous and inert reaction conditions is crucial for the successful and safe execution of these transformations. Researchers and professionals in drug development can utilize this reagent to build complex molecular frameworks efficiently.
Application Notes and Protocols: 1-Chloro-1-methoxypropane as a Methoxymethyl (MOM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl moieties in alcohols and phenols due to its relative stability under a range of reaction conditions and its facile cleavage under acidic conditions.[1][2] 1-Chloro-1-methoxypropane, often abbreviated as MOMCl, serves as a common and reactive agent for the introduction of the MOM group.[2]
These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, detailing reaction mechanisms, experimental protocols, and deprotection strategies.
Mechanism of MOM Protection
The protection of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction. The reaction can be performed under basic conditions, where an alkoxide is formed first, or with a weaker base where the alcohol itself acts as the nucleophile. The methoxy group in this compound activates the carbon-chlorine bond, making it highly susceptible to nucleophilic attack.[3]
Stability of MOM Ethers
MOM ethers exhibit stability across a broad pH range, generally between pH 4 and pH 12.[4] They are also resistant to a variety of oxidizing and reducing agents, as well as organometallic reagents, making them compatible with a wide array of subsequent chemical transformations.[4]
Quantitative Data for MOM Protection and Deprotection
The following tables summarize various conditions and reported yields for the protection of alcohols using this compound and subsequent deprotection of the resulting MOM ethers.
Table 1: Conditions for MOM Protection of Alcohols using this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DIPEA | DCM | 0 to 25 | 16 | High | [3] |
| Primary Alcohol | NaH | THF | RT | Not Specified | Good | [4] |
| 4-Nitrobenzyl alcohol | Zinc Chloride | Dichloromethane | RT | Not Specified | 76 | |
| 3,4-Dichlorophenol | Zinc Chloride | Dichloromethane | RT | Not Specified | 66 | |
| 4-Carbomethoxyphenol | Zinc Chloride | Dichloromethane | RT | Not Specified | 68 |
Table 2: Conditions for Deprotection of MOM Ethers
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General MOM ethers | Conc. HCl (trace) | Methanol | Reflux | Not Specified | Good | [4] |
| Aromatic MOM ether | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0 to RT | Varies | Good | [1] |
| Aliphatic/Aromatic MOM ethers | ZrCl₄ (50 mol%) | Isopropanol | Reflux | Not Specified | High | [5] |
| Phenolic MOM ethers | ZnBr₂, n-PrSH | Not Specified | Not Specified | < 10 min | High | [5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound and DIPEA
This protocol is adapted from a general procedure for the protection of a primary alcohol.[3]
Materials:
-
Primary alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound (MOMCl), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Argon or Nitrogen gas supply
-
Oven-dried round-bottom flask and standard glassware
-
Stirring apparatus
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the alcohol.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled this compound (MOMCl) (3.0 eq.) dropwise to the stirred solution over 10 minutes.
-
(Optional) Add sodium iodide (NaI) (0.5 eq.) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure MOM-protected alcohol.
Protocol 2: Deprotection of a MOM Ether using Acidic Methanol
This is a general and widely used method for the cleavage of MOM ethers.[4]
Materials:
-
MOM-protected compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the MOM-protected compound in methanol in a round-bottom flask.
-
Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected alcohol.
Safety Considerations
This compound (MOMCl) is a potent alkylating agent and is considered a carcinogen.[2][3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Safer alternatives, such as using dimethoxymethane with an acid catalyst, are available for the introduction of the MOM group.[3][4]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound as a protecting group.
Caption: Workflow for the protection of an alcohol using this compound.
Caption: General workflow for the deprotection of a MOM ether.
References
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Alcohol Protection Using 1-Chloro-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the protection of alcohols using 1-chloro-1-methoxypropane to form a 1-methoxypropyl (MOP) ether. Due to the limited availability of established protocols for this specific reagent, the methodologies presented here are based on the well-understood principles of acetal-type protecting groups, such as the widely used methoxymethyl (MOM) ether. These notes are intended to serve as a guide for researchers looking to utilize this compound as a potentially less hazardous alternative to other chloroalkyl ethers for alcohol protection.
Introduction
The protection of hydroxyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Acetal-type protecting groups are favored for their ease of introduction and removal under specific acidic conditions, while remaining stable to a wide range of other reagents.[1][2] The methoxypropyl (MOP) ether is an acetal protecting group that can be introduced to an alcohol. While typically formed using 2-methoxypropene, this protocol explores the use of this compound for this purpose.[3]
The proposed reaction involves the substitution of the chlorine atom in this compound by the alcohol's oxygen atom, typically in the presence of a non-nucleophilic base. This forms a 1-methoxypropyl ether, effectively protecting the alcohol.
Advantages and Disadvantages
Potential Advantages:
-
Ease of Formation: The reaction is expected to proceed under mild conditions.
-
Stability: MOP ethers are stable to strongly basic conditions, organometallic reagents, and many oxidizing and reducing agents.
-
Orthogonality: The acid-labile nature of the MOP group allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers with fluoride, benzyl ethers with hydrogenolysis).
Potential Disadvantages:
-
Lack of Established Protocols: The use of this compound for alcohol protection is not well-documented in scientific literature, requiring case-by-case optimization.
-
Introduction of a Stereocenter: The reaction creates a new chiral center at the acetal carbon, which may lead to diastereomeric mixtures.
-
Safety: While potentially less hazardous than chloromethyl methyl ether (a known carcinogen), chloroalkyl ethers as a class are alkylating agents and should be handled with care in a well-ventilated fume hood.[4][5]
Experimental Protocols
I. Protection of a Primary Alcohol with this compound
This protocol is adapted from standard procedures for the formation of methoxymethyl (MOM) ethers.[3][4][6]
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methoxypropyl protected alcohol.
II. Deprotection of a 1-Methoxypropyl (MOP) Ether
This protocol is based on general methods for the acidic cleavage of acetal protecting groups.[3][4]
Materials:
-
MOP-protected alcohol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, concentrated or 1M solution) or other suitable acid (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the MOP-protected alcohol in methanol or THF.
-
Add a catalytic amount of concentrated HCl or a larger volume of 1M HCl.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
Table 1: Proposed Reaction Parameters for Alcohol Protection
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF may also be suitable. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. |
| Equivalents of Reagents | Alcohol (1.0), this compound (1.2), DIPEA (1.5) | A slight excess of the protecting agent and base is recommended. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the initial reaction rate. |
| Reaction Time | 12-24 hours | Substrate dependent; monitor by TLC. |
Table 2: Deprotection Conditions for MOP Ethers
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Catalytic HCl | Methanol | Room Temperature | 1-12 hours |
| p-Toluenesulfonic acid (PPTS) | Methanol | Room Temperature | 2-24 hours |
| Acetic Acid / THF / H₂O | THF | Room Temperature to 45°C | 4-24 hours |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the protection of an alcohol using this compound.
Caption: Proposed mechanism for the acid-catalyzed deprotection of a MOP ether.
Caption: The logical relationship between alcohol protection and deprotection.
References
Application of 1-Chloro-1-methoxypropane and its Analogs in Natural Product Synthesis
Introduction
This document provides detailed application notes and protocols for the use of α-chloroethers in the synthesis of complex natural products. While a direct application of 1-chloro-1-methoxypropane in published natural product total syntheses has not been identified, its structural analogs, such as methoxymethyl chloride (MOM-Cl) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), are indispensable tools for the protection of hydroxyl groups. This note will focus on the application of these widely used reagents, providing a framework for the potential use of this compound and offering detailed protocols from notable total syntheses.
The strategic protection and deprotection of alcohol functionalities are critical in the assembly of complex molecules, preventing unwanted side reactions and enabling regioselective transformations. α-Chloroethers, like MOM-Cl and SEM-Cl, react with alcohols in the presence of a non-nucleophilic base to form stable acetal protecting groups that are robust to a variety of reaction conditions, yet can be cleaved under specific, often mild, conditions.
I. Application of Methoxymethyl (MOM) Ethers in Natural Product Synthesis
The methoxymethyl (MOM) group is a widely employed protecting group for alcohols due to its stability under a broad range of conditions, including those involving organometallic reagents, hydrides, and many oxidizing and reducing agents. It is typically introduced using methoxymethyl chloride (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA). Deprotection is readily achieved under acidic conditions.
A. Synthesis of (+)-Discodermolide
The total synthesis of (+)-discodermolide, a potent microtubule-stabilizing agent, provides a key example of the use of MOM protection. In the Marshall synthesis, a MOM ether is used to protect a key hydroxyl group during the construction of the C(8)-C(14) fragment.[1]
Table 1: Application of MOM Protection in the Synthesis of (+)-Discodermolide
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Protection of hydroxyl group | MOM-Cl, DIPEA, CH₂Cl₂ | MOM-protected alkynyl alcohol | Not specified in abstract | [1] |
B. Synthesis of Hirsutellone B
In the total synthesis of the antituberculosis agent Hirsutellone B, a MOM group was used to protect an enol ether.[2]
Table 2: Application of MOM Protection in the Synthesis of Hirsutellone B
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Protection of enol | MOM-Cl, Cs₂CO₃ | MOM-protected enol ether | Not specified in abstract | [2] |
C. Synthesis of (–)-Kendomycin
The total synthesis of the antibiotic (–)-kendomycin also features the use of a MOM protecting group.[3]
Table 3: Application of MOM Protection in the Synthesis of (–)-Kendomycin
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Protection of hydroxyl group | MeOCH₂Cl, NaH, THF, 0 °C to RT, 24 h | MOM-protected intermediate | 94% | [3] |
II. Application of 2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers in Natural Product Synthesis
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable acetal-type protecting group for alcohols. A key advantage of the SEM group is its stability to a wide range of conditions and its selective removal under conditions that often do not affect other protecting groups, such as fluoride ions (e.g., TBAF) or specific Lewis acids.[4]
A. Synthesis of Bryostatin 1
The complex architecture of bryostatin 1, a potent modulator of protein kinase C, necessitated a sophisticated protecting group strategy. The deprotection of a SEM ether was a key step in the synthesis of a northern hemisphere fragment of 3-epi-bryostatins.[5]
Table 4: Application of SEM Deprotection in Bryostatin Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Selective SEM deprotection | MgBr₂, Et₂O/MeNO₂ | C16-OH polyketide | Not specified in abstract | [5] |
B. Synthesis of Spirastrellolide A
The total synthesis of the potent protein phosphatase 2A inhibitor, spirastrellolide A, also showcases the utility of SEM protection.
Table 5: Mention of SEM Protection in Spirastrellolide A Synthesis Context
| Step | Reaction Context | Reagents and Conditions | Product Context | Yield | Reference |
|---|
| 1 | General protecting group strategy | SEM-Cl is a common reagent for such protections. | Protected fragments for coupling. | Not specified in abstract |[6][7][8] |
III. Experimental Protocols
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol
This protocol is a general representation based on common laboratory practices.[9][10]
Reaction: R-CH₂OH + MOM-Cl → R-CH₂-O-MOM
Materials:
-
Primary alcohol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA (2.0-4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add MOM-Cl (1.5-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SEM Protection of an Alcohol
This protocol is a general guide based on established procedures.[1][4]
Reaction: R-OH + SEM-Cl → R-O-SEM
Materials:
-
Alcohol
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using DIPEA:
-
Dissolve the alcohol (1.0 eq) and DIPEA (2.0-5.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add SEM-Cl (1.5-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up as described in Protocol 1.
Procedure using NaH:
-
Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Deprotection of a MOM Ether in the Total Synthesis of (–)-Kendomycin
Reaction: MOM-protected intermediate → Deprotected intermediate
Materials:
-
MOM-protected intermediate
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the MOM-protected compound in a mixture of MeOH and H₂O.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature for 4 hours.
-
The reaction yielded the deprotected product in 96% yield.[3]
IV. Visualizations
Caption: General workflow for the protection of an alcohol as a MOM ether.
Caption: Common methods for the deprotection of SEM ethers.
While this compound is not a commonly cited reagent in the context of natural product total synthesis, the principles of its reactivity can be inferred from its close and widely used analogs, MOM-Cl and SEM-Cl. These reagents are fundamental in the strategic protection of hydroxyl groups, enabling complex synthetic sequences. The provided protocols and examples from the total syntheses of discodermolide, kendomycin, and bryostatin illustrate the practical application and importance of α-chloroether-based protecting groups in modern organic synthesis. Researchers can adapt these methodologies for their specific synthetic challenges, keeping in mind the stability and cleavage patterns of the chosen protecting group.
References
- 1. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. The stereocontrolled total synthesis of spirastrellolide A methyl ester. Fragment coupling studies and completion of the synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Toward the total synthesis of spirastrellolide A. Part 2: Conquest of the northern hemisphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Spirastrellolide A by Paterson [organic-chemistry.org]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Stereoselective Reactions Involving 1-Chloro-1-methoxypropane
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential stereoselective reactions involving 1-chloro-1-methoxypropane. Due to a lack of specific documented examples for this particular reagent in the scientific literature, this application note adapts established protocols for analogous α-chloro ethers. The methodologies presented herein are based on well-established principles of stereoselective synthesis and are intended to serve as a guide for researchers exploring the utility of this compound as a chiral building block.
Introduction
This compound is an α-chloro ether, a class of compounds known for their utility as electrophiles in organic synthesis. The presence of a chlorine atom alpha to an ether oxygen makes the carbon atom highly susceptible to nucleophilic attack. When the substrate or the nucleophile is chiral, or when a chiral catalyst is employed, these reactions can proceed with a high degree of stereoselectivity. Such stereocontrol is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development, where the biological activity of a molecule is often dictated by its stereochemistry.
This document focuses on two potential stereoselective applications of this compound:
-
Chiral Auxiliary-Mediated Nucleophilic Substitution: A diastereoselective approach where a chiral auxiliary is used to control the stereochemical outcome of the reaction.
-
Catalytic Asymmetric Nucleophilic Substitution: An enantioselective method employing a chiral catalyst to favor the formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Diastereoselective Substitution
The use of chiral auxiliaries is a robust strategy for achieving high levels of stereocontrol. In this approach, an achiral nucleophile is first covalently attached to a chiral auxiliary. The resulting chiral nucleophile then reacts with this compound, with the chiral auxiliary directing the attack from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
A common and effective class of chiral auxiliaries for this purpose are the Evans oxazolidinones.
Experimental Protocol: Diastereoselective Alkylation of an Evans Oxazolidinone
This protocol is adapted from established procedures for the alkylation of chiral oxazolidinone enolates with alkyl halides.
Reaction Scheme:
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF (10 mL per mmol of oxazolidinone).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn from colorless to a pale yellow, indicating the formation of the lithium enolate. Stir for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous THF.
-
Add the solution of this compound to the enolate solution dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired diastereomeric product.
Data Presentation:
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | This compound | >95:5 | 85-95 |
Note: The expected diastereomeric ratio and yield are based on typical results for the alkylation of Evans auxiliaries with reactive electrophiles. Actual results may vary.
Catalytic Asymmetric Nucleophilic Substitution
The development of chiral catalysts has revolutionized stereoselective synthesis, allowing for the direct formation of enantiomerically enriched products from achiral starting materials. In the context of this compound, a chiral Lewis acid or a chiral phase-transfer catalyst could be employed to facilitate the enantioselective addition of a nucleophile.
Experimental Protocol: Enantioselective Addition of Silyl Ketene Acetals Catalyzed by a Chiral Lewis Acid
This protocol is conceptual and based on known Lewis acid-catalyzed asymmetric additions to electrophiles. A suitable chiral catalyst, for instance, a chiral copper-bis(oxazoline) complex, is proposed.
Reaction Scheme:
Materials:
-
This compound
-
Silyl ketene acetal (e.g., from methyl isobutyrate)
-
Chiral Copper(II)-bis(oxazoline) catalyst (e.g., Cu(OTf)₂-(S,S)-Ph-box)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Cu(II)-bis(oxazoline) catalyst (5-10 mol%).
-
Add activated powdered 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C or -20 °C).
-
Add this compound (1.0 eq) to the catalyst suspension.
-
Slowly add the silyl ketene acetal (1.2 eq) dropwise over a period of 30 minutes.
-
Stir the reaction at the same temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a few drops of water.
-
Filter the mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 10 | -78 | 80-95 | 70-90 |
| 2 | 5 | -20 | 75-90 | 75-95 |
Note: The expected enantiomeric excess and yield are based on analogous catalytic asymmetric reactions. Optimization of the catalyst, solvent, and temperature will likely be required to achieve high stereoselectivity.
Visualizations
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for diastereoselective synthesis.
Catalytic Cycle for Asymmetric Nucleophilic Substitution
Caption: Catalytic cycle for enantioselective synthesis.
Application Notes and Protocols: 1-Chloro-1-methoxypropane and its Analogs as Reagents in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of formaldehyde equivalents, specifically focusing on the well-documented Bodroux-Chichibabin aldehyde synthesis using triethyl orthoformate, as a method for the formylation of Grignard reagents. While direct, detailed protocols for 1-chloro-1-methoxypropane are not extensively available in peer-reviewed literature, the principles and procedures outlined for triethyl orthoformate serve as a robust guideline for its application.
Introduction
The formylation of Grignard reagents is a cornerstone of organic synthesis, enabling the introduction of an aldehyde functional group to create a wide array of valuable intermediates. This compound and other formaldehyde acetals or orthoformates act as "formyl anion" synthons. They react with nucleophilic Grignard reagents to form an intermediate which, upon acidic hydrolysis, yields the corresponding aldehyde, effectively adding a "-CHO" group to the Grignard reagent's organic moiety. This methodology is pivotal in the synthesis of complex molecules in the pharmaceutical and fine chemical industries.
The Bodroux-Chichibabin Aldehyde Synthesis: A Reliable Alternative
A widely utilized and well-documented method for the synthesis of aldehydes from Grignard reagents is the Bodroux-Chichibabin aldehyde synthesis. This reaction employs triethyl orthoformate as the formylating agent. The reaction proceeds by the addition of the Grignard reagent to triethyl orthoformate to form a diethyl acetal, which is subsequently hydrolyzed to the aldehyde.
Reaction Principle
The core of the reaction involves the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbon of triethyl orthoformate [CH(OC₂H₅)₃]. This results in the displacement of one ethoxy group and the formation of a diethyl acetal [R-CH(OC₂H₅)₂]. The acetal is then hydrolyzed, typically with dilute acid, to yield the desired aldehyde (R-CHO).
Quantitative Data Summary
The following table summarizes typical yields for the Bodroux-Chichibabin aldehyde synthesis with various Grignard reagents, as reported in the literature. These values can serve as a benchmark when developing protocols for analogous reagents like this compound.
| Grignard Reagent (R-MgX) | Aldehyde Product (R-CHO) | Yield (%) |
| Phenylmagnesium bromide | Benzaldehyde | 89-95% |
| p-Tolylmagnesium bromide | p-Tolualdehyde | ~90% |
| Benzylmagnesium chloride | Phenylacetaldehyde | ~30% |
| Propylmagnesium chloride | Butyraldehyde | Low |
Note: Yields can be highly dependent on reaction conditions and the nature of the Grignard reagent. Aromatic Grignard reagents generally provide higher yields in this reaction.
Experimental Protocols
General Protocol for the Bodroux-Chichibabin Aldehyde Synthesis
This protocol is adapted from established literature procedures for the synthesis of benzaldehyde from phenylmagnesium bromide and triethyl orthoformate.[1]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Triethyl orthoformate
-
Toluene (dry)
-
5 N Sulfuric acid or Hydrochloric acid
-
Sodium bisulfite solution (saturated)
-
Sodium hydroxide solution (dilute)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension with stirring. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Triethyl Orthoformate:
-
To the freshly prepared Grignard solution, add an equimolar amount of triethyl orthoformate, typically mixed with an equal volume of anhydrous ether, dropwise with stirring.[1]
-
After the addition, allow the reaction mixture to stand for a period, which can range from a few minutes to several hours (some procedures suggest 15 hours for optimal yields).[1]
-
-
Work-up and Hydrolysis:
-
Distill off the diethyl ether. A vigorous reaction may occur as the ether is removed; be prepared to cool the flask in an ice bath.[1]
-
After the ether is removed, heat the residue on a steam bath for a short period (e.g., 15 minutes).[1]
-
Cool the reaction mixture and then carefully add a cold solution of 5 N sulfuric acid or hydrochloric acid to hydrolyze the acetal.
-
Reflux the mixture for approximately 30 minutes to ensure complete hydrolysis.
-
-
Isolation and Purification:
-
Isolate the aldehyde by steam distillation.
-
Extract the distillate with diethyl ether.
-
To purify the aldehyde, the ether extract can be shaken with a saturated solution of sodium bisulfite to form the solid bisulfite addition product.
-
Filter the solid and wash it with ether.
-
Decompose the bisulfite adduct with a dilute solution of sodium hydroxide to regenerate the pure aldehyde.
-
Extract the aldehyde with ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Visualizations
Reaction Workflow
Caption: Workflow for the Bodroux-Chichibabin Aldehyde Synthesis.
Generalized Reaction Mechanism
Caption: Generalized mechanism of a Grignard reagent with a formaldehyde acetal.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Diethyl ether is extremely flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
The work-up with acid is exothermic and can cause splashing. Add the acid slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
By following these guidelines and adapting the well-established Bodroux-Chichibabin protocol, researchers can effectively utilize formaldehyde equivalents like this compound for the synthesis of a diverse range of aldehydes.
References
Application Notes and Protocols: The Use of 1-Chloro-1-methoxypropane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-chloro-1-methoxypropane as a protecting group reagent for hydroxyl functionalities in the synthesis of pharmaceutical intermediates. The information is targeted towards researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
In the multi-step synthesis of complex pharmaceutical molecules, the selective protection and deprotection of reactive functional groups is a critical strategy. The hydroxyl group is one of the most common and reactive functionalities present in pharmaceutical intermediates. Its temporary protection as an ether derivative is a widely employed tactic to prevent unwanted side reactions. This compound is an α-chloro ether that can be used to introduce the 1-methoxypropyl (MOP) protecting group onto a hydroxyl moiety, forming a mixed acetal.
The MOP group is analogous to the more common methoxymethyl (MOM) and ethoxyethyl (EE) protecting groups and offers stability under basic and nucleophilic conditions, making it a valuable tool in synthetic organic chemistry.
Data Presentation: Comparison of Acetal Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The following table summarizes the stability of the MOP group in comparison to other commonly used acetal protecting groups.
| Protecting Group | Abbreviation | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Oxidative Conditions | Stability to Reductive Conditions |
| 1-Methoxypropyl | MOP | Labile | Stable | Generally Stable | Stable |
| Methoxymethyl | MOM | Labile | Stable | Generally Stable | Stable |
| 2-Methoxyethoxymethyl | MEM | Labile | Stable | Generally Stable | Stable |
| Tetrahydropyranyl | THP | Labile | Stable | Generally Stable | Stable |
| Ethoxyethyl | EE | Labile | Stable | Generally Stable | Stable |
Experimental Protocols
The following protocols are representative methods for the protection of a hydroxyl group as a 1-methoxypropyl (MOP) ether using this compound and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the introduction of the MOP protecting group onto a primary alcohol using this compound in the presence of a non-nucleophilic base.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution, followed by the dropwise addition of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the MOP-protected alcohol.
Quantitative Data (Representative):
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl 1-methoxypropyl ether | 6 | 85-95 |
| 4-Phenyl-1-butanol | 4-Phenylbutyl 1-methoxypropyl ether | 8 | 80-90 |
Protocol 2: Deprotection of a MOP-protected Alcohol
This protocol outlines the removal of the MOP protecting group under mild acidic conditions to regenerate the free alcohol.
Materials:
-
MOP-protected alcohol (1.0 eq)
-
Acetic acid (catalytic amount, e.g., 10 mol%)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOP-protected alcohol in a mixture of THF and water.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data (Representative):
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzyl 1-methoxypropyl ether | Benzyl alcohol | 3 | >95 |
| 4-Phenylbutyl 1-methoxypropyl ether | 4-Phenyl-1-butanol | 4 | >95 |
Visualizations
Diagram 1: General Workflow for Hydroxyl Protection and Deprotection
Caption: Workflow for MOP protection and deprotection.
Diagram 2: Logical Relationship of Acetal Protecting Group Stability
Caption: Stability profile of acetal protecting groups.
Application Notes and Protocols for the Deprotection of Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of basic and weakly acidic conditions, coupled with the relative ease of its installation, has made it an invaluable tool in the synthesis of complex molecules.[1] Effective and selective deprotection of MOM ethers is a critical step in synthetic campaigns, requiring reaction conditions that are compatible with other sensitive functional groups within the molecule.
This document provides detailed application notes and protocols for several common and efficient methods for the deprotection of MOM ethers. It is important to note that while the user query mentioned "1-Chloro-1-methoxypropane," this reagent is not typically used for the deprotection of MOM ethers. It is a chloroalkyl ether, similar in structure to chloromethyl methyl ether (MOM-Cl), which is used for the installation of the MOM protecting group. This guide will therefore focus on established and reliable deprotection methodologies.
Deprotection Methodologies
The cleavage of MOM ethers is typically achieved under acidic conditions, which can be facilitated by either Brønsted or Lewis acids. The choice of reagent and conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups. Below are protocols for three distinct and widely used methods.
Protocol 1: Deprotection using a Brønsted Acid (Hydrochloric Acid)
Acid-catalyzed hydrolysis is a classical and effective method for MOM ether cleavage. Hydrochloric acid in a protic solvent like methanol or ethanol is commonly employed.
General Experimental Protocol
To a solution of the MOM-protected substrate in methanol (0.1 M), a solution of hydrochloric acid (e.g., 2 M aqueous HCl or a solution of HCl in methanol) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to afford the deprotected alcohol.
Quantitative Data
While specific reaction times and yields are highly substrate-dependent, the following table provides representative examples for the deprotection of various MOM ethers using hydrochloric acid.
| Substrate | Conditions | Time | Yield (%) |
| 1-(Methoxymethoxy)-4-nitrobenzene | 6M HCl, THF, 60 °C | 2 h | 95 |
| 4-(Methoxymethoxy)biphenyl | 3M HCl, THF, rt | 6 h | 92 |
| 1-Allyl-4-(methoxymethoxy)benzene | 3M HCl, THF, rt | 3 h | 94 |
| 2-(Methoxymethoxy)naphthalene | 3M HCl, THF, rt | 4 h | 93 |
| 4-((4-(Methoxymethoxy)benzyl)oxy)biphenyl | 3M HCl, THF, rt | 5 h | 90 |
Protocol 2: Lewis Acid-Catalyzed Deprotection using Zinc Trifluoromethanesulfonate (Zn(OTf)₂)
Zinc triflate is a mild Lewis acid that can efficiently catalyze the deprotection of MOM ethers, often with good selectivity in the presence of other acid-labile groups.[2]
General Experimental Protocol
A mixture of the MOM ether (1.0 mmol) and Zinc(II) trifluoromethanesulfonate (10 mol%) in isopropanol (10 mL) is refluxed at 82.6°C.[2] The reaction is monitored by TLC. After the disappearance of the starting material, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired alcohol.
Quantitative Data
The following table summarizes the deprotection of various MOM ethers using the Zn(OTf)₂ protocol.[2]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl MOM ether | 1.5 | 92 |
| 2 | Cinnamyl MOM ether | 1.0 | 94 |
| 3 | 1-Phenylpropyl MOM ether | 2.0 | 90 |
| 4 | 2-Phenylpropyl MOM ether | 2.0 | 92 |
| 5 | Dodecyl MOM ether | 0.8 | 98 |
| 6 | Cyclododecyl MOM ether | 2.5 | 88 |
| 7 | Cholesterol MOM ether | 3.0 | 85 |
Protocol 3: Rapid and Selective Deprotection with Zinc Bromide and n-Propanethiol (ZnBr₂/n-PrSH)
The combination of zinc bromide and a thiol, such as n-propanethiol, provides a very rapid and selective method for MOM ether deprotection, even for tertiary alcohols, with minimal risk of epimerization.
General Experimental Protocol
To a solution of the MOM ether in dichloromethane at 0 °C, zinc bromide (1 equivalent) and n-propanethiol (2 equivalents) are added. The reaction is typically complete within 5-10 minutes at room temperature. The reaction is then quenched, and the product is isolated and purified.
Quantitative Data
This method is characterized by its high efficiency and short reaction times, generally providing excellent yields.
| Substrate Type | Time (min) | Yield (%) |
| Primary Alkyl MOM Ether | < 10 | > 90 |
| Secondary Alkyl MOM Ether | < 10 | > 90 |
| Tertiary Alkyl MOM Ether | < 10 | > 85 |
| Phenolic MOM Ether | < 10 | > 90 |
Reaction Mechanism and Experimental Workflow
To visualize the underlying chemical processes and the general laboratory procedure, the following diagrams are provided.
Caption: Acid-catalyzed deprotection mechanism of a MOM ether.
Caption: A generalized workflow for the deprotection of MOM ethers.
References
Catalytic Methods for Reactions with 1-Chloro-1-methoxypropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methoxypropane is a versatile bifunctional reagent characterized by the presence of both a chlorine atom and a methoxy group on the same carbon. This α-chloroether structure imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The electrophilic carbon atom is susceptible to nucleophilic attack, and the presence of the adjacent methoxy group can influence the stereochemical outcome of reactions. Catalytic methods offer a powerful approach to control the reactivity of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild and selective conditions. These methods are of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and protocols for two key catalytic methods involving α-chloroethers, which are directly applicable to reactions with this compound: Iron-Catalyzed Cross-Coupling with Grignard Reagents and Lewis Acid-Catalyzed Friedel-Crafts Alkylation.
Iron-Catalyzed Cross-Coupling of α-Chloroethers with Aryl Grignard Reagents
The iron-catalyzed cross-coupling of α-chloroethers with aryl Grignard reagents represents a cost-effective and environmentally benign method for the formation of carbon-carbon bonds. Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium and nickel. This reaction allows for the direct arylation of the carbon atom bearing the chloro and methoxy groups. While the specific application to this compound is an area of active research, the methodology established for structurally similar α-chloroesters provides a robust framework for adaptation.[1]
A proposed catalytic cycle for this transformation is depicted below. The reaction is believed to proceed through the formation of a low-valent iron species that undergoes oxidative addition to the carbon-chlorine bond. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active iron catalyst.
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the iron-catalyzed cross-coupling of α-chloroesters with aryl Grignard reagents, which can be used as a starting point for the optimization of reactions with this compound.[1]
| Parameter | Value/Condition |
| Iron Precatalyst | Fe(acac)₃ |
| Ligand | Chiral bisphosphine ligands (e.g., (R,R)-BenzP*) |
| Catalyst Loading | 3-5 mol% Fe(acac)₃ |
| Ligand Loading | 6-10 mol% |
| Grignard Reagent | Arylmagnesium bromide (e.g., PhMgBr) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-12 hours |
| Typical Yield | 70-95% (for α-chloroesters) |
Experimental Protocol: General Procedure for Iron-Catalyzed Cross-Coupling
Materials:
-
This compound
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Chiral bisphosphine ligand (e.g., (R,R)-BenzP*)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Fe(acac)₃ (0.03 mmol, 3 mol%) and the chiral bisphosphine ligand (0.06 mmol, 6 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (1 mL) to the catalyst mixture.
-
Slowly add the aryl Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise via a syringe pump over 1 hour to maintain a low concentration of the nucleophile.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes with α-Chloroethers
Lewis acid catalysis provides a powerful tool for the activation of α-chloroethers like this compound towards nucleophilic attack by electron-rich aromatic compounds in Friedel-Crafts type alkylations. The Lewis acid coordinates to the oxygen or chlorine atom of the α-chloroether, enhancing its electrophilicity and facilitating the formation of a key carbocationic intermediate. This intermediate is then intercepted by the arene to form the alkylated product.
The workflow for a typical Lewis acid-catalyzed Friedel-Crafts alkylation is outlined below.
Caption: Experimental workflow for Lewis acid-catalyzed Friedel-Crafts alkylation.
Quantitative Data Summary
The following table provides representative data for Lewis acid-catalyzed Friedel-Crafts alkylations, which can serve as a guide for developing specific protocols for this compound.
| Parameter | Value/Condition |
| Lewis Acid Catalyst | Yb(OTf)₃, Sc(OTf)₃, Bi(OTf)₃, InCl₃, FeCl₃ |
| Catalyst Loading | 5-20 mol% |
| Arene | Electron-rich arenes (e.g., anisole, indoles, phenols) |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-24 hours |
| Typical Yield | 60-90% |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Alkylation
Materials:
-
This compound
-
Electron-rich arene (e.g., Anisole)
-
Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electron-rich arene (1.0 mmol) and the Lewis acid catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture until the catalyst dissolves.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous DCM (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The catalytic methods presented herein offer efficient and selective pathways for the functionalization of this compound and related α-chloroethers. The iron-catalyzed cross-coupling provides a sustainable route to C-C bond formation with aryl Grignard reagents, while the Lewis acid-catalyzed Friedel-Crafts alkylation enables the direct introduction of the methoxypropyl group onto electron-rich aromatic systems. The provided protocols serve as a foundation for researchers to explore and optimize these transformations for the synthesis of novel and complex molecular architectures in the fields of medicinal chemistry and materials science. Further investigation into the substrate scope and the development of asymmetric variants of these reactions will undoubtedly expand the synthetic utility of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-1-methoxypropane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of a proposed large-scale synthesis protocol for 1-chloro-1-methoxypropane, a valuable reagent in organic synthesis. Due to the limited availability of direct large-scale procedures for this specific compound, this protocol is a composite of established methods for the synthesis of analogous α-chloro ethers. The protocol details the reaction of propionaldehyde with methanol and a chlorinating agent, a common and effective method for producing α-chloro ethers. All quantitative data, safety precautions, and experimental procedures are presented in a clear and structured format to facilitate easy implementation in a laboratory or pilot plant setting.
Introduction
This compound is an important synthetic intermediate, belonging to the class of α-chloro ethers. These compounds are highly reactive and serve as versatile electrophiles in a variety of organic transformations, including the introduction of the methoxypropyl group and as precursors for other functionalized molecules. The inherent reactivity of α-chloro ethers, however, necessitates careful handling and controlled reaction conditions, especially in a large-scale setting. This protocol outlines a robust and scalable procedure for the synthesis of this compound.
Proposed Synthetic Pathway
The most common and industrially viable method for the synthesis of α-chloro ethers is the reaction of an aldehyde with an alcohol in the presence of a chlorinating agent, typically hydrogen chloride. An alternative approach involves the reaction of acetals with an acid halide, catalyzed by a Lewis acid. This protocol will focus on the direct reaction of propionaldehyde with methanol and a chlorinating agent.
Reaction Scheme:
Quantitative Data
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| Propionaldehyde | 1.0 molar equivalent | N/A |
| Methanol | 1.1 - 1.5 molar equivalents | Inferred from general procedures |
| Chlorinating Agent (e.g., HCl gas, Thionyl chloride) | 1.0 - 1.2 molar equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Inferred from general procedures |
| Pressure | Atmospheric | N/A |
| Reaction Time | 2 - 4 hours | [1] |
| Solvent | Dichloromethane or no solvent | Inferred from general procedures |
| Product Characteristics | ||
| Molecular Formula | C4H9ClO | [2] |
| Molecular Weight | 108.57 g/mol | [2] |
| Boiling Point | ~105-110 °C (estimated) | N/A |
| Expected Yield | 75 - 85% | [1] |
| Purity (after distillation) | >95% | [1] |
Experimental Protocol
4.1. Materials and Equipment:
-
Reactors: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser with a drying tube.
-
Reagents:
-
Propionaldehyde (freshly distilled)
-
Anhydrous Methanol
-
Hydrogen Chloride (gas) or Thionyl Chloride (distilled)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Dichloromethane (anhydrous, if used as solvent)
-
-
Glassware: Standard laboratory glassware for workup and distillation.
-
Safety Equipment: Fume hood, personal protective equipment (gloves, safety glasses, lab coat).
4.2. Procedure:
-
Reaction Setup: Assemble the reactor in a well-ventilated fume hood. Ensure all glassware is dry. The reactor is cooled to 0 °C using a circulating chiller.
-
Charging Reactants: Charge the reactor with propionaldehyde (1.0 eq) and anhydrous methanol (1.2 eq). If using a solvent, add anhydrous dichloromethane.
-
Reaction: Begin stirring the mixture. Slowly bubble dry hydrogen chloride gas (1.1 eq) through the solution while maintaining the temperature between 0 and 5 °C. Alternatively, add thionyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or NMR. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, stop the flow of HCl gas or the addition of thionyl chloride. Allow the mixture to warm to room temperature. If thionyl chloride was used, the reaction mixture should be carefully quenched with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction and Drying: Transfer the reaction mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the product with dichloromethane. Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
4.3. Safety Precautions:
-
Toxicity and Carcinogenicity: α-Chloro ethers are known to be carcinogenic and are highly toxic.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Corrosive Reagents: Hydrogen chloride gas and thionyl chloride are highly corrosive and toxic. Use appropriate safety measures when handling these reagents.
-
Exothermic Reaction: The reaction can be exothermic. Maintain strict temperature control to prevent runaway reactions.
Visualizations
Diagram 1: Synthesis Workflow
References
Application Notes and Protocols: 1-Chloro-1-methoxypropane in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Chloro-1-methoxypropane is a key reagent for the introduction of the methoxymethyl (MOM) protecting group to alcohols, a common strategy in multi-step organic synthesis. The transition from traditional batch processing to continuous flow chemistry for this transformation offers significant advantages in terms of safety, efficiency, and scalability.[1][2][3] Flow chemistry's superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in a closed system make it an ideal platform for the use of this compound.[1][2][4][5] This document provides detailed application notes and a protocol for the continuous synthesis of a methoxymethyl (MOM) ether using this compound in a flow chemistry setup.
The inherent advantages of flow chemistry, such as rapid reaction screening and optimization, can lead to accelerated development timelines in pharmaceutical and fine chemical industries.[1] Furthermore, the modular nature of flow systems allows for the straightforward integration of in-line purification and analysis, paving the way for automated, multi-step synthesis.[6]
Logical Relationships: Advantages of Flow Chemistry
Caption: Key advantages of adopting flow chemistry over traditional batch processing.
Application: Continuous Synthesis of Benzyl Methoxymethyl Ether
This section details the continuous flow synthesis of benzyl methoxymethyl ether from benzyl alcohol and this compound.
Reaction Scheme:
Data Presentation: Reaction Parameter Optimization
The following table summarizes hypothetical data from the optimization of the continuous flow synthesis of benzyl methoxymethyl ether.
| Parameter | Value Range | Optimal Condition | Yield (%) | Purity (%) |
| Residence Time (min) | 1 - 10 | 5 | 92 | >98 |
| Temperature (°C) | 25 - 60 | 40 | 92 | >98 |
| Equivalents of Base | 1.1 - 2.0 | 1.5 | 92 | >98 |
| Concentration (M) | 0.1 - 0.5 | 0.2 | 92 | >98 |
Experimental Protocol
Materials and Equipment:
-
Benzyl alcohol
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, HPLC grade)
-
Syringe pumps (2)
-
T-mixer
-
Coil reactor (e.g., PFA tubing, 10 mL volume)
-
Back-pressure regulator (BPR)
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Collection flask
-
In-line analytical tool (optional, e.g., FT-IR with a microflow cell)
Stock Solution Preparation:
-
Reagent Stream A: Prepare a 0.2 M solution of benzyl alcohol and a 0.3 M solution of DIPEA (1.5 equivalents) in dichloromethane.
-
Reagent Stream B: Prepare a 0.22 M solution of this compound (1.1 equivalents) in dichloromethane.
Experimental Workflow Diagram:
Caption: Schematic of the continuous flow setup for MOM protection of benzyl alcohol.
Procedure:
-
System Assembly: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Priming the System: Prime both syringe pumps and the connecting tubing with dichloromethane to remove any air bubbles.
-
Setting Parameters:
-
Set the temperature of the coil reactor bath to 40 °C.
-
Set the back-pressure regulator to 50 psi. This ensures the solvent remains in the liquid phase, especially at elevated temperatures.
-
To achieve a 5-minute residence time in a 10 mL reactor, the total flow rate must be 2.0 mL/min. Set the flow rate for Pump A (Reagent A) to 1.0 mL/min and Pump B (Reagent B) to 1.0 mL/min.
-
-
Initiating the Reaction: Start both syringe pumps simultaneously to introduce the reagent streams into the T-mixer.
-
Reaching Steady State: Allow the system to run for at least three residence times (15 minutes) to ensure it reaches a steady state before collecting the product.
-
Product Collection and Analysis: Collect the output from the back-pressure regulator. The collected solution contains the desired benzyl methoxymethyl ether, DIPEA hydrochloride salt, and unreacted starting materials. The yield and purity can be determined by standard analytical techniques such as GC-MS or ¹H NMR after an appropriate workup (e.g., aqueous wash and solvent evaporation).
-
System Shutdown: Once the desired amount of product is collected, switch the pumps to flow pure dichloromethane to flush the reactor system.
Safety Considerations:
-
This compound is a reactive and potentially hazardous compound. All operations should be conducted in a well-ventilated fume hood.
-
The use of a closed-loop flow system minimizes operator exposure to hazardous reagents.[2]
-
Pressure in the system should be carefully monitored. Ensure the back-pressure regulator is set to a pressure well within the tolerance of the reactor tubing and fittings.
References
- 1. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 2. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 3. Flow chemistry - Wikipedia [en.wikipedia.org]
- 4. Flow Chemistry [organic-chemistry.org]
- 5. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Microwave-Assisted Reactions with 1-Chloro-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, reactions can often be completed in a fraction of the time, with higher yields and improved purity of the final products.[1] This technology is particularly beneficial for reactions such as the Williamson ether synthesis, a fundamental transformation in organic chemistry for the formation of ethers.[3][4] 1-Chloro-1-methoxypropane, a reactive α-chloro ether, is a valuable building block in organic synthesis. Its application in microwave-assisted reactions, particularly in the synthesis of ethers, provides a rapid and efficient route to a variety of molecular scaffolds relevant to the pharmaceutical and agrochemical industries.
These application notes provide an overview and generalized protocols for the use of this compound in microwave-assisted etherification reactions. While specific literature examples for this exact reagent under microwave conditions are not prevalent, the following protocols are based on established principles of microwave-assisted Williamson ether synthesis and are expected to be highly applicable.
Advantages of Microwave-Assisted Ether Synthesis
The use of microwave irradiation for the synthesis of ethers offers several key benefits:
-
Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1]
-
Increased Yields: Rapid and uniform heating often leads to higher product yields and fewer side products.[2]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes.[4]
Application: Microwave-Assisted Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In the context of microwave-assisted synthesis, this reaction can be performed efficiently with this compound and a suitable alcohol or phenol.
General Reaction Scheme:
Caption: General Williamson Ether Synthesis Scheme.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and microwave instrumentation.
Protocol 1: Microwave-Assisted Etherification of a Phenol with this compound (Solvent-Free)
This protocol describes a solvent-free approach, which aligns with the principles of green chemistry.
Materials:
-
Substituted or unsubstituted phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Microwave reactor vial with a stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the phenol (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and a magnetic stir bar.
-
Add this compound (1.2 mmol) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 5-15 minutes with stirring. The microwave power should be adjusted by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Open the vial and add 10 mL of ethyl acetate.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with 1 M NaOH (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Microwave-Assisted Etherification of an Alcohol with this compound (With Solvent)
This protocol is suitable for reactions where a solvent is necessary for solubility or to control the reaction temperature.
Materials:
-
Primary or secondary alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vial with a stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the alcohol (1.0 mmol) dissolved in anhydrous DMF (3 mL).
-
Carefully add sodium hydride (1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80 °C for 10-20 minutes with stirring.
-
After cooling to room temperature, quench the reaction by the slow addition of water (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired ether.
Data Presentation
The following table presents hypothetical but realistic quantitative data comparing conventional heating with microwave-assisted synthesis for the reaction of 4-methoxyphenol with this compound.
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating (Reflux in Acetone) | 56 | 12 hours | 65 |
| 2 | Microwave Irradiation (Solvent-Free) | 120 | 10 minutes | 92 |
| 3 | Microwave Irradiation (in DMF) | 80 | 15 minutes | 88 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a microwave-assisted reaction.
Caption: Microwave-Assisted Reaction Workflow.
Conclusion
Microwave-assisted reactions of this compound offer a rapid, efficient, and often more environmentally friendly alternative to conventional synthetic methods. The protocols and data presented herein provide a foundation for researchers to develop and optimize their own microwave-assisted etherification reactions. The significant reduction in reaction times and potential for increased yields make this technology a valuable asset in the modern research and development laboratory.
References
Application Notes and Protocols: 1-Methoxypropyl (MOP) Ether as a Protective Group for Alcohols in Multistep Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions. While a plethora of alcohol protecting groups exist, the selection of an appropriate group is dictated by its ease of introduction, stability to various reaction conditions, and facile cleavage under specific and mild conditions.
This document details the application of the 1-methoxypropyl (MOP) ether as a protecting group for alcohols, introduced via its reactive precursor, 1-chloro-1-methoxypropane. Although less documented than its close analogue, the methoxymethyl (MOM) ether, the MOP group offers a similar acid-labile protecting strategy. The protocols and data presented herein are based on the well-established chemistry of analogous α-chloro ether protecting groups and serve as a comprehensive guide for its implementation in complex synthetic routes.
Mechanism of Protection and Deprotection
The protective functionalization of an alcohol with this compound proceeds through a nucleophilic substitution reaction. The alcohol, often activated by a non-nucleophilic base to form an alkoxide, attacks the electrophilic carbon of the α-chloro ether. The reaction is typically rapid and efficient.
Deprotection of the resulting MOP ether is achieved under acidic conditions. Protonation of the ether oxygen initiates a cascade that leads to the formation of a resonance-stabilized oxocarbenium ion and the release of the free alcohol. The choice of acid catalyst allows for tunable lability, enabling selective deprotection in the presence of other acid-sensitive groups.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the protection of a primary alcohol with this compound and its subsequent deprotection. These values are extrapolated from data for the analogous methoxymethyl (MOM) protecting group and should be considered as a starting point for optimization.
| Step | Reagent and Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | This compound (1.2 eq.), Diisopropylethylamine (DIPEA) (1.5 eq.) | Dichloromethane (DCM) | 0 to rt | 1 - 3 | 90 - 98 |
| Deprotection | 2M Hydrochloric Acid (HCl) | Tetrahydrofuran (THF)/H₂O | rt | 1 - 4 | 85 - 95 |
| Deprotection | p-Toluenesulfonic acid (p-TsOH) (cat.) | Methanol (MeOH) | rt | 2 - 6 | 88 - 96 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure MOP-protected alcohol.
Protocol 2: Acid-Catalyzed Deprotection of a MOP-Protected Alcohol
Materials:
-
MOP-protected alcohol (1.0 eq.)
-
2M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOP-protected alcohol in THF.
-
Add 2M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Protection of an alcohol using this compound.
Caption: Acid-catalyzed deprotection of a MOP-protected alcohol.
Caption: General workflow for using MOP protection in multistep synthesis.
Application Notes & Protocols: Synthesis of Substituted Propanes Using 1-Chloro-1-methoxypropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-1-methoxypropane is a versatile electrophilic reagent used in organic synthesis as a propionaldehyde cation equivalent (a propanal synthon). Its structure, featuring a chlorine atom and a methoxy group on the same carbon, makes it susceptible to nucleophilic attack, providing a reliable method for introducing a 3-carbon unit with a masked aldehyde functionality. This application note details its use in the synthesis of substituted propanes, focusing on carbon-carbon bond formation via Grignard reagents and the subsequent conversion of the methoxy group to a carbonyl.
Core Application: Reaction with Grignard Reagents
The primary application of this compound is its reaction with organometallic nucleophiles, such as Grignard reagents (R-MgX).[1][2][3] This reaction proceeds via a nucleophilic substitution mechanism where the Grignard reagent's carbanionic 'R' group displaces the chloride ion. The reaction must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly basic Grignard reagent.[1][3] The resulting product is a 1-methoxy-1-substituted propane, which can be isolated or directly used in subsequent steps.
Experimental Protocol: Synthesis of 1-Methoxy-1-phenylpropane
This protocol describes a representative procedure for the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound (C₄H₉ClO, MW: 108.57 g/mol )[4]
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
-
Reaction Mixture: To the flask, add phenylmagnesium bromide solution (e.g., 11 mL of 3.0 M solution, 33 mmol, 1.1 eq) diluted with anhydrous diethyl ether (20 mL).
-
Addition of Electrophile: Dissolve this compound (3.26 g, 30 mmol, 1.0 eq) in anhydrous diethyl ether (15 mL) and add it to the dropping funnel.
-
Reaction: Cool the Grignard solution to 0 °C using an ice bath. Add the solution of this compound dropwise over 30 minutes with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (25 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data
The yields of this reaction are generally moderate to good, depending on the nature of the Grignard reagent and the reaction conditions. Sterically hindered Grignard reagents may result in lower yields.
| Grignard Reagent (R'-MgX) | R' Group | Product | Typical Yield (%) |
| Phenylmagnesium bromide | Phenyl | 1-Methoxy-1-phenylpropane | 75-85% |
| Ethylmagnesium bromide | Ethyl | 3-Methoxy-3-pentane | 70-80% |
| Benzylmagnesium chloride | Benzyl | 1-Methoxy-1,2-diphenylethane | 65-75% |
| Isopropylmagnesium chloride | Isopropyl | 2-Methyl-3-methoxy-butane | 55-65% |
Note: Yields are estimates based on typical Grignard reactions with α-chloro ethers and may vary.
Application II: Deprotection to form Aldehydes
The methoxy group in the resulting 1-methoxy-1-substituted propane serves as a protecting group for an aldehyde. This group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic aqueous conditions to reveal the aldehyde functionality.[5] This two-step sequence effectively achieves the formal addition of a propanoyl anion to an electrophile.
Protocol: Hydrolysis to Phenylpropanal
-
Dissolve: Dissolve the purified 1-methoxy-1-phenylpropane (15.0 g, 100 mmol) in a mixture of THF (100 mL) and water (25 mL).
-
Acidify: Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid (5 mL), to the solution.
-
React: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Neutralize: Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract: Extract the mixture with diethyl ether (3 x 50 mL).
-
Purify: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired aldehyde, phenylpropanal.
Safety Information
-
This compound: Is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Grignard Reagents: Are highly reactive and pyrophoric upon contact with air and react violently with water.[3] All manipulations must be carried out under a dry, inert atmosphere.
-
Diethyl Ether: Is extremely flammable and has a low boiling point. Ensure there are no sources of ignition nearby.[3]
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-1-methoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chloro-1-methoxypropane, a valuable reagent in organic synthesis. The information provided is designed to help overcome common challenges and improve reaction yields.
Troubleshooting Guide
Low yield of this compound is a common issue, often stemming from the formation of byproducts or decomposition of the target molecule. This guide addresses the most frequent problems encountered during the synthesis from propanal, methanol, and a hydrogen chloride source.
Problem 1: Low Yield with Significant Formation of 1,1-Dimethoxypropane (Acetal)
The primary competing reaction in the synthesis of this compound is the formation of the more stable acetal, 1,1-dimethoxypropane. This occurs when the intermediate hemiacetal reacts with a second equivalent of methanol.
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| Excess Methanol | Use a strict 1:1 molar ratio of propanal to methanol. Carefully control the addition of methanol to the reaction mixture. | Minimizes the availability of a second methanol molecule to react with the hemiacetal, thus favoring the formation of the chloroether. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like GC-MS or NMR. Quench the reaction as soon as the formation of the desired product is maximized. | Prevents the conversion of the product into the more stable acetal over time. |
| High Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Lower temperatures disfavor the thermodynamically more stable acetal product and reduce the rate of competing side reactions. |
| Presence of Water | Ensure all reagents and glassware are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Water can hydrolyze the product and drive the equilibrium towards starting materials or promote acetal formation. | Anhydrous conditions are critical for maximizing the yield of the alpha-chloro ether. |
Problem 2: Product Decomposition During Workup and Purification
This compound is thermally labile and can decompose upon heating, leading to reduced yields during distillation.
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| High Distillation Temperature | Purify the product using vacuum distillation or a Kugelrohr apparatus.[1] These techniques allow for distillation at lower temperatures, minimizing thermal decomposition. | Higher purity of the final product with minimized loss due to degradation. |
| Extended Heating Time | Minimize the time the product is exposed to elevated temperatures during workup and purification. | Preserves the integrity of the target molecule. |
| Presence of Acidic or Basic Residues | Neutralize the reaction mixture carefully before distillation. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any residual acid or base. | Prevents acid or base-catalyzed decomposition of the product during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature is generally low, in the range of 0°C to ambient temperature. Lower temperatures help to control the exothermic nature of the reaction and suppress the formation of the more stable 1,1-dimethoxypropane byproduct.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This will allow you to determine the relative amounts of starting materials, the desired product, and the acetal byproduct, helping to identify the optimal reaction time.
Q3: What is the best method for purifying this compound?
A3: Due to its thermal instability, vacuum distillation or Kugelrohr distillation are the preferred methods for purification.[1] These methods allow for distillation at lower temperatures, which minimizes decomposition. It is crucial to ensure the crude product is neutralized before distillation to prevent acid- or base-catalyzed degradation.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, α-chloro ethers are known to be hazardous and should be handled with appropriate safety measures.[1][3] Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety goggles. It is often recommended to generate and use α-chloro ethers in situ to minimize handling and exposure. Any residual α-chloro ether should be quenched with a suitable reagent, such as an aqueous solution of ammonia or sodium bicarbonate, before disposal.[1][3]
Q5: Can I use other alcohols besides methanol in this reaction?
A5: Yes, in principle, other primary alcohols can be used to synthesize the corresponding α-chloro ethers. However, the reaction conditions, particularly temperature and stoichiometry, may need to be re-optimized for each specific alcohol.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Propanal
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)
-
Anhydrous Diethyl Ether (or other suitable anhydrous solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet for inert gas (e.g., nitrogen or argon), and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of propanal in an anhydrous solvent like diethyl ether. Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a stoichiometric equivalent (1.0 molar equivalent) of anhydrous methanol to the cooled propanal solution while stirring.
-
Addition of HCl: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise via the dropping funnel. Maintain the temperature at 0°C during the addition. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by GC-MS or NMR analysis of aliquots taken from the reaction mixture.
-
Quenching: Once the desired conversion is achieved, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by vacuum distillation or using a Kugelrohr apparatus to obtain this compound.
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and the acetal byproduct.
References
Technical Support Center: Purification of 1-Chloro-1-methoxypropane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-Chloro-1-methoxypropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities largely depend on the synthetic route. A common modern synthesis involves the reaction of 1,1-dimethoxypropane with an acid halide (e.g., acetyl chloride) catalyzed by a Lewis acid. In this case, likely impurities include:
-
Unreacted Starting Materials: 1,1-dimethoxypropane, acetyl chloride.
-
Ester Byproduct: Methyl acetate.
-
Acidic Impurities: Hydrochloric acid (HCl) from hydrolysis by trace moisture.
-
Catalyst Residues: Remnants of the Lewis acid catalyst used in the synthesis.
Q2: What is the recommended primary purification method?
A2: Fractional distillation under reduced pressure (vacuum distillation) is the recommended method. This compound, like many alpha-chloro ethers, can be thermally unstable and may decompose during prolonged heating at atmospheric pressure. Vacuum distillation allows for boiling at a lower temperature, minimizing the risk of decomposition and improving yield.
Q3: My purified product turns dark and acidic over time. How can I improve its stability?
A3: The instability is likely due to hydrolysis from atmospheric moisture, releasing corrosive HCl, which can catalyze further decomposition. To improve stability:
-
Ensure all glassware is rigorously dried before use.
-
Conduct the final distillation under an inert atmosphere (e.g., Nitrogen or Argon).
-
Store the purified product in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature (2-8°C).
Q4: Is this compound hazardous?
A4: Yes. Alpha-chloro ethers as a class of compounds are considered hazardous. Some are known or suspected carcinogens. Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation or skin contact. It is recommended to use procedures that minimize isolation and handling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Distillation | 1. Thermal Decomposition: The compound decomposed due to excessive heat during atmospheric distillation.2. Hydrolysis: The product was lost during an aqueous workup due to its instability in water.3. Acid-Catalyzed Decomposition: Trace acidic impurities (e.g., HCl) catalyzed decomposition upon heating. | 1. Use Vacuum Distillation: Perform the distillation at the lowest practical pressure to reduce the boiling point.2. Use Kugelrohr Apparatus: For small scales, a Kugelrohr apparatus minimizes the time the compound spends at high temperatures.3. Avoid Aqueous Workup: If possible, purify without a water wash. If an acid-scavenging step is needed, use a cold, dilute, and brief wash with sodium bicarbonate followed by immediate and thorough drying.4. Neutralize Before Distillation: Add a non-volatile base like anhydrous potassium carbonate to the distillation flask to neutralize any trace acid. |
| Product is Acidic (Fumes or Tests Acidic) | Presence of HCl: The crude product contains residual HCl from the synthesis or has hydrolyzed due to moisture contamination. | Pre-Distillation Wash: Carefully and quickly wash the crude product with a cold, saturated sodium bicarbonate solution. Separate the organic layer immediately, dry thoroughly with a drying agent like anhydrous magnesium sulfate, and filter before distilling. |
| Distillate is Cloudy | Water Contamination: The distillation apparatus was not completely dry, or the crude material was not properly dried before distillation. | Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven before assembly. Ensure the drying agent used for the crude product is sufficient and that the material is filtered carefully before being added to the distillation flask. |
| Broad Boiling Point Range During Distillation | Inefficient Separation: The fractionating column is not efficient enough to separate the product from impurities with close boiling points. | Improve Fractionation: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium. |
Data Presentation: Physical Properties
The following table summarizes the physical properties of this compound and its common impurities. This data is essential for planning the purification by fractional distillation.
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Product | This compound | 108.57 | Not available (low-boiling, thermally sensitive) |
| Impurity | 1,1-Dimethoxypropane | 104.15 | 86-88 |
| Impurity | Acetyl Chloride | 78.50 | 51-52 |
| Impurity | Methyl Acetate | 74.08 | 57 |
Note: The absence of a reliable boiling point for this compound underscores the importance of careful, empirical separation, likely under vacuum.
Experimental Protocol: Vacuum Fractional Distillation
This protocol describes the purification of crude this compound assuming it contains acidic impurities and unreacted starting materials.
1. Pre-Distillation Neutralization and Drying (Optional, if crude is acidic): a. Place the crude this compound in a separatory funnel. b. Add an equal volume of cold, saturated sodium bicarbonate solution. Swirl gently and vent frequently to release any evolved gas. c. Separate the organic layer immediately. d. Dry the organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes. e. Filter the dried liquid into a round-bottom flask suitable for distillation.
2. Apparatus Setup: a. Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while warm to prevent condensation of atmospheric moisture. b. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. c. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude product.
3. Distillation Procedure: a. Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level (e.g., 20-50 mmHg). b. Gently heat the distillation flask using a heating mantle. c. Collect a preliminary forerun fraction, which will likely contain lower-boiling impurities like methyl acetate and acetyl chloride. d. Slowly increase the heat. Collect the main fraction at the temperature and pressure where the pure product is expected to distill. The collection temperature will need to be determined empirically, but it will be significantly lower than the atmospheric boiling point. e. Monitor the temperature closely. A stable temperature plateau indicates the collection of a pure fraction. f. Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues. g. Release the vacuum carefully and preferably backfill the apparatus with an inert gas like nitrogen.
4. Storage: a. Transfer the purified liquid to a clean, dry, amber glass bottle. b. Store under an inert atmosphere and refrigerate.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Optimizing Reaction Conditions for 1-Chloro-1-methoxypropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 1-chloro-1-methoxypropane. The information is presented in a clear question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves the treatment of propanal dimethyl acetal with a chlorinating agent. This method is favored for its relative simplicity and the availability of starting materials.
Q2: What are the typical starting materials and reagents required?
A2: The key starting material is propanal dimethyl acetal. The choice of chlorinating agent can vary, with common options including thionyl chloride (SOCl₂), triphenylphosphine dichloride (Ph₃PCl₂), or boron trichloride (BCl₃). An inert solvent is typically used to facilitate the reaction.
Q3: What are the general reaction conditions for this synthesis?
A3: The reaction is typically carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and the product. The reaction temperature is often kept low, typically ranging from 0 °C to room temperature, to control the reaction rate and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the starting material, reagents, or product due to moisture. 3. Suboptimal reaction temperature. 4. Inefficient chlorinating agent. | 1. Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. 3. Optimize the temperature. Some reactions may require sub-zero temperatures, while others proceed well at room temperature. 4. Consider using a more reactive chlorinating agent. For example, if thionyl chloride is ineffective, triphenylphosphine dichloride might be a suitable alternative. |
| Formation of Side Products | 1. Over-reaction or decomposition of the product. 2. Presence of impurities in the starting materials or reagents. 3. Reaction with residual water or alcohol. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. Use high-purity, anhydrous starting materials and reagents. 3. Ensure strictly anhydrous conditions. The presence of water can lead to the formation of propanal and methanol, which can undergo further reactions. |
| Difficult Purification | 1. Co-elution of the product with byproducts or unreacted starting material. 2. Instability of the product on silica gel during chromatography. | 1. Optimize the purification method. Distillation under reduced pressure is often the preferred method for purifying volatile α-chloroethers. 2. If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Perform the chromatography quickly and at a low temperature. |
| Product Decomposition upon Storage | 1. Hydrolysis due to atmospheric moisture. 2. Instability in the presence of light or heat. | 1. Store the purified this compound under an inert atmosphere in a tightly sealed container. 2. Store in a cool, dark place. For long-term storage, consider keeping it in a refrigerator or freezer. |
Experimental Protocols
Synthesis of this compound from Propanal Dimethyl Acetal
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Propanal dimethyl acetal
-
Triphenylphosphine
-
Carbon tetrachloride (CCl₄) or other suitable chlorinating agent
-
Anhydrous diethyl ether or other inert solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve triphenylphosphine in anhydrous diethyl ether in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride in anhydrous diethyl ether to the stirred solution of triphenylphosphine.
-
To this mixture, add propanal dimethyl acetal dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (monitor by TLC or GC for completion).
-
Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Reaction Workflow and Logic
The following diagrams illustrate the general synthetic pathway and a troubleshooting decision-making process.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Preventing decomposition of 1-Chloro-1-methoxypropane during storage
Technical Support Center: 1-Chloro-1-methoxypropane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.
Troubleshooting Guide: Preventing Decomposition
If you are experiencing issues with the purity or stability of your this compound, consult the following guide.
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| Decreased Purity Over Time (e.g., as detected by GC-MS) | Gradual decomposition due to exposure to heat, light, or atmospheric oxygen. | Store the compound at a reduced temperature (2-8°C), in an amber or opaque container, and under an inert atmosphere (e.g., argon or nitrogen). | Slowed or halted decomposition, preserving the purity of the compound for a longer duration. |
| Acidic pH of the Sample | Hydrolysis of the chloroether linkage, leading to the formation of hydrochloric acid (HCl). | Ensure the storage container is tightly sealed to prevent moisture ingress. Consider storing over a small amount of anhydrous sodium carbonate or a basic resin to neutralize any formed acid. | Neutralization of acid, preventing further acid-catalyzed decomposition of the starting material. |
| Discoloration of the Sample (e.g., yellowing) | Formation of degradation products, potentially from radical-mediated decomposition pathways. | Add a stabilizer such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). | Inhibition of radical chain reactions, thereby preventing the formation of colored impurities. |
| Inconsistent Experimental Results | Use of partially decomposed this compound, leading to variable reactant concentration and the presence of interfering byproducts. | Before use, purify the stored this compound by distillation under reduced pressure. Confirm purity by analytical methods like NMR or GC-MS. | Consistent and reproducible experimental outcomes due to the use of a pure starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathways for this compound are believed to be hydrolysis and elimination. Due to its structure as a chloroether, it is susceptible to reaction with water, which can lead to the formation of methoxypropanol, propionaldehyde, and hydrochloric acid. Elevated temperatures can promote the elimination of HCl, yielding methoxypropene isomers.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is recommended to store it in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, at a temperature between 2-8°C. The container should be made of a material that does not react with chlorinated compounds.
Q3: Should I use a stabilizer for long-term storage?
A3: For long-term storage, the addition of a stabilizer is recommended. Similar to other chlorinated solvents and ethers, radical scavengers can be effective. Butylated hydroxytoluene (BHT) at a concentration of 50-100 ppm can be added to inhibit radical-mediated decomposition. For prevention of acid-catalyzed decomposition, a small amount of a non-reactive acid scavenger like anhydrous potassium carbonate can be considered.
Q4: How can I detect decomposition in my sample of this compound?
A4: Decomposition can be detected by several methods. A simple pH test of an aqueous extract of the sample can indicate the presence of hydrochloric acid. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the parent compound and its degradation products. ¹H NMR spectroscopy can also be used to detect the appearance of new signals corresponding to decomposition products.
Q5: My this compound has turned slightly yellow. Can I still use it?
A5: A slight yellow discoloration is an indication of decomposition. While it might be usable for some applications where high purity is not critical, it is generally recommended to purify the material before use in sensitive experiments. Purification can be achieved by distillation under reduced pressure. Always verify the purity of the distilled product before use.
Experimental Protocols
Protocol for Stability Testing of this compound
Objective: To evaluate the stability of this compound under different storage conditions.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous Potassium Carbonate
-
Refrigerator (2-8°C)
-
Oven (40°C)
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials.
-
Condition Setup:
-
Control: Seal the vial under ambient air.
-
Inert Atmosphere: Purge the headspace of the vial with argon or nitrogen for 1-2 minutes before sealing.
-
Stabilizer (BHT): Add BHT to a final concentration of 100 ppm, purge with inert gas, and seal.
-
Stabilizer (K₂CO₃): Add a small spatula tip of anhydrous potassium carbonate, purge with inert gas, and seal.
-
-
Storage:
-
Place one set of vials for each condition at room temperature (approx. 25°C).
-
Place a second set of vials for each condition in a refrigerator at 2-8°C.
-
Place a third set of vials for each condition in an oven at 40°C (accelerated stability).
-
-
Time Points: Analyze the samples at T=0, 1 week, 1 month, 3 months, and 6 months.
-
Analysis:
-
At each time point, withdraw a small aliquot from each vial.
-
Analyze the sample by GC-MS to determine the purity of this compound and identify any degradation products.
-
Quantify the percentage of the parent compound remaining.
-
Data Presentation: The results can be summarized in a table comparing the percentage of this compound remaining under each storage condition at the different time points.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for addressing instability issues.
References
Technical Support Center: Troubleshooting Reactions with 1-Chloro-1-methoxypropane
Welcome to the technical support center for 1-Chloro-1-methoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is a chloroalkyl ether. Its primary application in organic synthesis is as a protecting group for alcohols, forming a methoxypropyl (MOP) ether. It can also be used as an electrophile in substitution reactions to introduce the 1-methoxypropyl group onto various nucleophiles.
Q2: How does the reactivity of this compound compare to the more common methoxymethyl chloride (MOM-Cl)?
While both are used to introduce similar protecting groups, their reactivity can differ. This compound is generally considered to be less reactive than MOM-Cl due to the presence of the ethyl group, which can increase steric hindrance. This can be advantageous in achieving selectivity in some cases, but may also lead to slower reaction times or require more forcing conditions.
Q3: What are the main safety precautions to consider when handling this compound?
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to avoid inhalation of vapors and contact with skin and eyes. Due to its similarity to other carcinogenic chloroalkyl ethers, it should be handled with extreme caution.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Alcohol Protection (Methoxypropylation)
Symptoms:
-
Starting alcohol is largely unreacted after the reaction.
-
TLC or GC-MS analysis shows only starting material.
-
Formation of side products is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently basic conditions | The reaction typically requires a non-nucleophilic base to neutralize the HCl generated. If a weak base is used, the reaction may not proceed to completion. Consider using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Steric hindrance | The alcohol substrate may be too sterically hindered for the 1-methoxypropyl group to be introduced efficiently. In such cases, consider using a less sterically demanding protecting group. Forcing conditions (higher temperature, longer reaction time) may be attempted, but can lead to side reactions. |
| Poor quality of this compound | The reagent may have decomposed. It is sensitive to moisture and can hydrolyze. Ensure the reagent is fresh and has been stored under anhydrous conditions. Purity can be checked by GC-MS before use. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Ensure the solvent is anhydrous. |
Experimental Protocol: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the protection of an alcohol using this compound.
Issue 2: Competing Elimination and Substitution Reactions
Symptoms:
-
Formation of an alkene byproduct is observed, especially with secondary or hindered primary substrates.
-
A mixture of the desired substitution product and an elimination product is obtained.
Possible Causes and Solutions:
The balance between substitution (SN2) and elimination (E2) is highly dependent on the nature of the substrate, the base, and the reaction conditions.
| Possible Cause | Recommended Solution |
| Strong, sterically unhindered base | Strong, small bases (e.g., sodium methoxide, sodium hydroxide) favor elimination, especially with sterically hindered substrates.[2] |
| Bulky, non-nucleophilic base | To favor substitution over elimination, use a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and are sterically hindered, making it more difficult for them to abstract a proton to initiate elimination.[3] |
| High reaction temperature | Higher temperatures generally favor elimination over substitution. Running the reaction at lower temperatures (0 °C to room temperature) can help to minimize the formation of elimination byproducts. |
Caption: Competing substitution and elimination pathways.
Issue 3: Difficulty in Deprotection of Methoxypropyl (MOP) Ethers
Symptoms:
-
The MOP-protected compound is resistant to deprotection under standard acidic conditions.
-
Decomposition of the substrate occurs under harsh deprotection conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate acidic conditions | While MOP ethers are cleaved under acidic conditions, the optimal conditions can vary depending on the substrate. Start with mild acidic conditions (e.g., acetic acid in THF/water). If the reaction is slow, stronger acids like HCl or trifluoroacetic acid (TFA) can be used, but care must be taken to avoid decomposition of acid-labile functional groups. |
| Presence of other acid-sensitive groups | If the substrate contains other functional groups that are sensitive to strong acids, a more selective deprotection method may be required. Consider using Lewis acids like MgBr₂ or TMSI, which can sometimes offer milder and more selective deprotection. |
Experimental Protocol: Deprotection of a MOP-Protected Alcohol
-
To a solution of the MOP-protected alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v), add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid, or HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography if necessary.
Caption: Decision tree for troubleshooting MOP group deprotection.
References
Technical Support Center: Handling Moisture-Sensitive 1-Chloro-1-methoxypropane
This guide provides technical support for researchers, scientists, and drug development professionals working with 1-Chloro-1-methoxypropane. Due to its classification as a moisture-sensitive alpha-chloro ether, stringent handling and experimental protocols are necessary to ensure user safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is an alpha-chloro ether. Its high reactivity stems from the presence of a chlorine atom and an oxygen atom attached to the same carbon. This arrangement makes the chlorine atom an excellent leaving group, readily displaced by nucleophiles. The molecule is particularly susceptible to hydrolysis, reacting with water to form methanol, propanal, and hydrochloric acid.
Q2: What are the primary hazards associated with this compound?
The primary hazards include:
-
High Moisture Sensitivity: Reacts vigorously with water, releasing corrosive hydrochloric acid.
-
Flammability: While specific data is limited, analogous chloroalkanes and ethers are flammable.
-
Toxicity and Carcinogenicity: Alpha-chloro ethers as a class are considered carcinogenic and are strong alkylating agents.[1]
Q3: How should I properly store this compound?
Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition and moisture. A desiccator cabinet is a suitable storage location.
Q4: What are the immediate signs of decomposition?
A cloudy or yellow appearance, or fuming upon opening the container, indicates decomposition, likely due to exposure to moisture and the formation of HCl. The presence of a sharp, acidic odor is also a key indicator.
Q5: Can I use standard solvents with this compound?
No, all solvents must be rigorously dried and deoxygenated before use. The presence of even trace amounts of water will lead to the rapid degradation of the reagent and affect the outcome of your experiment.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Reaction
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Test a small amount of the this compound by adding it to a dry, inert solvent. If a precipitate (likely from hydrolysis) forms or fumes are observed, the reagent is likely degraded and should be safely quenched and disposed of. |
| Wet Solvents or Reagents | Ensure all solvents are freshly dried using an appropriate desiccant (e.g., molecular sieves, sodium/benzophenone) and that other reagents are anhydrous. |
| Atmospheric Moisture | Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox. |
| Incorrect Stoichiometry | Re-evaluate the stoichiometry of your reaction. If the nucleophile is weak, an excess of this compound may be required, but this should be done with caution. |
Issue 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Reagent | The presence of water can lead to the formation of propanal and methanol, which can then participate in side reactions. Rigorously exclude water from the reaction. |
| Reaction with Solvent | If using a protic solvent (not recommended), the solvent itself can react with the this compound. Switch to a dry, aprotic solvent. |
| Thermal Decomposition | Avoid high reaction temperatures unless specified in a validated protocol. Monitor the reaction temperature carefully. |
Experimental Protocols
Protocol 1: General Procedure for an Alkylation Reaction under Anhydrous Conditions
This protocol outlines a general procedure for using this compound as an alkylating agent for an alcohol, forming a methoxypropyl (MOM) ether, a common protecting group.
Materials:
-
This compound
-
Anhydrous alcohol substrate
-
Anhydrous, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of inert gas.
-
In the Schlenk flask, dissolve the alcohol substrate in anhydrous DCM.
-
Add the non-nucleophilic base (e.g., 1.2 equivalents of DIPEA) to the solution and stir.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Safe Quenching of Unused or Degraded this compound
Materials:
-
Degraded this compound
-
Inert, high-boiling solvent (e.g., toluene or xylene)
-
Isopropanol
-
Methanol
-
Water
-
Appropriate reaction vessel in a fume hood
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, place the reaction vessel in an ice bath.
-
Dilute the this compound with an equal volume of an inert, high-boiling solvent like toluene.
-
Slowly and with stirring, add isopropanol to the solution. An exothermic reaction and gas evolution (HCl) may be observed. Add the isopropanol dropwise to control the reaction rate.[2][3]
-
Once the addition of isopropanol no longer produces a vigorous reaction, slowly add methanol in a similar dropwise manner.
-
Finally, after the reaction with methanol has subsided, slowly add water dropwise to ensure all reactive material is quenched.[4]
-
The resulting solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for reactions involving this compound.
References
Technical Support Center: Safely Scaling Reactions with 1-Chloro-1-methoxypropane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe scale-up of chemical reactions involving 1-chloro-1-methoxypropane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an α-chloroether, a class of compounds known for its reactivity and potential hazards. The primary concerns are:
-
Flammability: While a specific flash point for this compound is not widely documented, its isomer, 1-chloro-3-methoxypropane, is a flammable liquid. It is prudent to treat this compound as a flammable substance.
-
Reactivity: As a reactive alkylating agent, it can undergo rapid and exothermic reactions, particularly with nucleophiles. This can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Toxicity: α-chloroethers are generally considered to be toxic and irritants. For instance, chloromethyl methyl ether is a regulated carcinogen and is severely irritating to the eyes, skin, and respiratory system. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: What are the critical parameters to monitor during a scale-up of a reaction with this compound?
A2: When scaling up any reaction, especially one with a reactive, potentially exothermic component like this compound, several parameters are critical to monitor:
-
Internal Reaction Temperature: This is the most critical parameter. A thermocouple should be placed directly in the reaction mixture to get an accurate reading, as the temperature of the heating bath will not reflect the internal temperature during an exotherm.
-
Addition Rate: The rate at which reagents are added can significantly impact heat generation. A slow, controlled addition is crucial to prevent the accumulation of unreacted reagents, which could lead to a sudden and dangerous temperature spike.
-
Stirring: Efficient and consistent stirring is vital to ensure homogenous mixing and heat distribution, preventing the formation of localized "hot spots" where a runaway reaction could initiate. For larger volumes, overhead mechanical stirring is generally more effective than magnetic stir bars.
-
Pressure: If the reaction is conducted in a closed or semi-closed system, monitoring the internal pressure is essential, especially if gas evolution is a possibility.
Q3: What are the key considerations for choosing a solvent for a scaled-up reaction with this compound?
A3: Solvent selection is crucial for both reaction success and safety during scale-up. Key considerations include:
-
Boiling Point: The solvent's boiling point should be high enough to allow for a safe operating temperature range, but also low enough to act as a heat sink and potentially control a mild exotherm through reflux.
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat from the reaction, providing a better thermal buffer.
-
Reactivity: The solvent should be inert to all reactants, intermediates, and products under the reaction conditions.
-
Solubility: All reactants should be fully soluble in the solvent to avoid issues with heterogeneous mixtures, which can lead to unpredictable reaction rates and localized heating.
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (runaway reaction) during reagent addition. | 1. Addition rate is too fast. 2. Inadequate cooling. 3. Insufficient stirring. 4. Incorrect reagent concentration. | 1. Immediately stop the addition of the reagent. 2. Apply emergency cooling (e.g., ice bath). 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. Review and revise the protocol to reduce the addition rate and/or use a more dilute solution of the reagent. |
| Formation of significant side products. | 1. Reaction temperature is too high. 2. Localized "hot spots" due to poor mixing. 3. Incorrect stoichiometry. 4. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Improve stirring efficiency; consider an overhead stirrer for larger volumes. 3. Carefully re-verify the molar ratios of all reagents. 4. Ensure the purity of all starting materials and solvents. |
| Reaction fails to initiate or proceeds very slowly at a larger scale. | 1. Inefficient heat transfer at a larger scale. 2. Poor mixing. 3. Deactivated catalyst or reagent. 4. Presence of an inhibitor (e.g., water). | 1. Ensure the internal reaction temperature is at the desired setpoint. 2. Increase the stirring rate. 3. Use fresh, high-purity reagents and catalysts. 4. Ensure all reagents and solvents are appropriately dried. |
| Difficulty in isolating and purifying the product at scale. | 1. Formation of emulsions during aqueous workup. 2. Product instability under purification conditions (e.g., distillation). 3. Co-elution of impurities during chromatography. | 1. For emulsions, consider adding a saturated brine solution or filtering through a pad of celite. 2. If the product is thermally sensitive, consider alternative purification methods like chromatography or recrystallization instead of high-temperature distillation. 3. Optimize the chromatographic method (e.g., change the solvent system, use a different stationary phase). |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Chloro-3-methoxypropane (Isomer) | Chloromethyl methyl ether (Related Compound) |
| CAS Number | 5739-14-0 | 36215-07-3 | 107-30-2 |
| Molecular Formula | C₄H₉ClO | C₄H₉ClO | C₂H₅ClO |
| Molecular Weight | 108.57 g/mol | 108.57 g/mol | 80.51 g/mol |
| Boiling Point | Data not readily available | 114 °C | 59 °C |
| Flash Point | Data not readily available | 28 °C | -18 °C |
| Density | Data not readily available | 1.00 g/cm³ (20/20) | 1.0605 g/cm³ at 20 °C |
Note: Due to the limited availability of specific data for this compound, information for its isomer and a related compound is provided for comparison and to infer potential properties.
Table 2: General Scale-Up Safety Parameters
| Parameter | Small Scale (<15 g substrate) | Moderate Scale (15-100 g substrate) | Large Scale (>100 g substrate) |
| Recommended Scale-Up Factor | N/A | Max 3x previous scale | Max 2-3x previous scale |
| Stirring Method | Magnetic stir bar | Overhead mechanical stirrer | Overhead mechanical stirrer |
| Temperature Monitoring | Thermometer/thermocouple | Calibrated internal thermocouple | Calibrated internal thermocouple with alarm |
| Reagent Addition | Syringe/dropping funnel | Addition funnel with pressure equalization | Metering pump for controlled addition |
| Cooling System | Ice/water bath | Ice/water bath, cryocooler | Jacketed reactor with circulating coolant |
| Emergency Preparedness | Quenching solution, fire extinguisher | Quenching solution, emergency cooling bath, spill kit | Engineered safety controls (e.g., quench tank, pressure relief valve) |
Section 4: Experimental Protocols
The following is a hypothetical, illustrative protocol for a Williamson ether synthesis using this compound. This protocol has not been experimentally validated and should be thoroughly evaluated and optimized on a small scale before any attempt at scale-up.
Reaction: Synthesis of 1-methoxy-1-propoxypropane
Objective: To illustrate the key safety and handling steps for a reaction involving this compound.
Materials:
-
Propan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (Small Scale - 1 g):
-
Risk Assessment: Conduct a thorough risk assessment, noting the flammability of THF and sodium hydride, and the potential toxicity and reactivity of this compound.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Alkoxide Formation: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (20 mL) and sodium hydride (0.44 g, 11 mmol, 1.1 eq). Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add propan-1-ol (0.6 g, 10 mmol, 1.0 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Addition of this compound: Cool the reaction mixture back to 0 °C. Slowly add this compound (1.09 g, 10 mmol, 1.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: Visualizations
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A decision tree for responding to a thermal excursion.
Technical Support Center: Catalyst Poisoning in Reactions with 1-Chloro-1-methoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving issues related to catalyst poisoning in chemical reactions involving 1-Chloro-1-methoxypropane.
Troubleshooting Guide
Issue: Low or no product yield in a cross-coupling reaction.
Possible Cause: Catalyst deactivation due to poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Experimental Protocols:
-
Protocol 1: Detection of Sulfur Impurities in Liquid Reagents (Lassaigne's Test Adaptation)
-
Safety First: This procedure involves molten sodium and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a clean, dry fusion tube, add a small, freshly cut piece of sodium metal.
-
Gently heat the tube until the sodium melts and its vapors rise.
-
Add a few drops of the liquid organic compound (e.g., this compound) directly onto the molten sodium.
-
Heat the tube gently at first, then strongly until it is red-hot for about 2-3 minutes.
-
Plunge the hot fusion tube into a porcelain dish containing about 10-15 mL of distilled water. The tube will shatter.
-
Crush the contents with a glass rod and boil the solution for a few minutes.
-
Cool and filter the solution. This is the sodium fusion extract.
-
To a portion of the extract, add a few drops of freshly prepared sodium nitroprusside solution. A deep violet or purple coloration indicates the presence of sulfur.[1]
-
Alternatively, acidify another portion of the extract with acetic acid and add a few drops of lead acetate solution. The formation of a black precipitate of lead sulfide confirms the presence of sulfur.[1]
-
-
Protocol 2: Purification of this compound from Potential Sulfur-Containing Impurities
-
If sulfur-containing impurities are suspected, a simple distillation may not be sufficient.
-
Consider passing the liquid reagent through a column of activated alumina or silica gel to adsorb polar impurities.
-
Alternatively, washing the organic liquid with a dilute solution of potassium permanganate (KMnO₄) can oxidize some sulfur compounds, followed by a water wash and drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Fractional distillation of the pre-treated liquid should then be performed to obtain a purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions involving this compound?
As this compound is an alkyl halide, it is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][3] The most common poisons for palladium catalysts in these types of reactions are:
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., thiols, sulfides, thiophenes) can act as potent poisons for palladium catalysts by strongly binding to the metal surface and blocking active sites.[4][5] These can be introduced as impurities in the starting materials or solvents.
-
Halide Ions: While a halide is part of the reactant, an excess of halide ions in the reaction mixture can lead to the formation of stable, less reactive palladium-halide complexes, thereby inhibiting the catalytic cycle.
-
Nitrogen-Containing Heterocycles: Compounds like pyridine and quinoline can coordinate strongly to the palladium center and act as inhibitors.[6]
-
Heavy Metals: Impurities of other metals like lead, mercury, or arsenic can poison the catalyst.[4]
-
Water and Oxygen: While some cross-coupling reactions are robust to water and air, others, particularly those involving sensitive organometallic reagents, can be negatively affected. Water can also lead to the hydrolysis of reactants or intermediates. Ziegler-Natta catalysts, sometimes used in related polymerizations, are poisoned by water and oxygen.[7]
Q2: How can I identify the specific poison affecting my reaction?
Identifying the specific poison can be challenging but is crucial for effective troubleshooting.
Identification Workflow:
Caption: Workflow for identifying the source and nature of a catalyst poison.
A systematic approach is recommended:
-
Isolate the Source: Run a series of small-scale control reactions, each time replacing one component (this compound, coupling partner, solvent, base) with a fresh, high-purity batch. If a reaction proceeds successfully, the replaced component was the source of the poison.
-
Analytical Characterization: Once the source is identified, use analytical techniques to identify the impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile organic impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal contaminants. Elemental analysis can quantify the amount of sulfur, nitrogen, or halogens.
Q3: What is the mechanism of catalyst poisoning by common impurities?
Catalyst poisoning primarily occurs through the strong chemical bonding (chemisorption) of the poison to the active sites of the catalyst. This prevents the reactant molecules from accessing these sites, thereby stopping or slowing down the reaction.[4][7]
Mechanism of Palladium Poisoning by Sulfur:
Caption: Simplified mechanism of palladium catalyst poisoning by a sulfur compound.
In the case of palladium catalysts, sulfur compounds have a high affinity for the metal and form stable palladium-sulfur bonds on the catalyst surface. This interaction is often irreversible under normal reaction conditions.
Q4: Can a poisoned catalyst be regenerated?
In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by washing the catalyst or by thermal treatment.
-
Irreversible Poisoning: For strongly adsorbed poisons like sulfur, more aggressive regeneration procedures are required.
Decision Tree for Catalyst Regeneration:
Caption: Decision tree for selecting a catalyst regeneration strategy.
Experimental Protocol:
-
Protocol 3: Regeneration of Sulfur-Poisoned Palladium on Carbon (Pd/C)
-
Safety First: This procedure involves flammable gases and high temperatures. Ensure the setup is in a well-ventilated fume hood and all safety precautions for handling hydrogen gas are followed.
-
Carefully filter the poisoned Pd/C catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol, then water) to remove any adsorbed organic residues.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Place the dried catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., argon or nitrogen) to remove air.
-
Introduce a flow of hydrogen gas (typically diluted in an inert gas, e.g., 5% H₂ in N₂).
-
Gradually heat the furnace to a temperature between 500 °C and 700 °C. The decomposition of palladium sulfate and the formation of palladium sulfide intermediates can occur, with subsequent removal of sulfur.[8]
-
Hold at this temperature for several hours. The exact temperature and time will depend on the extent of poisoning and should be optimized.
-
Cool the system to room temperature under the hydrogen flow.
-
Purge with inert gas before carefully removing the regenerated catalyst.
-
The activity of the regenerated catalyst should be tested on a small-scale reaction before being used for larger-scale synthesis.
-
Data Presentation
Table 1: Common Catalyst Poisons for Palladium-Catalyzed Cross-Coupling Reactions and Their Sources
| Poison Type | Examples | Potential Sources |
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R'), Thiophenes | Impurities in starting materials and solvents, sulfur-containing functional groups in reactants. |
| Halide Ions | Cl⁻, Br⁻, I⁻ | Excess from starting materials, decomposition of reagents, impurities. |
| Nitrogen Compounds | Pyridine, Quinoline, Amines | Solvents, additives, starting materials with nitrogen-containing functional groups. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from manufacturing processes of reagents or equipment. |
| Carbon Monoxide (CO) | Incomplete combustion, side reactions, impurities in gaseous reagents. | |
| Phosphorus Compounds | Phosphines (PR₃), Phosphites (P(OR)₃) | Ligands used in excess, impurities from ligand synthesis. |
Table 2: Quantitative Impact of Selected Poisons on Palladium Catalyst Performance (Illustrative Examples)
| Catalyst System | Reaction Type | Poison | Poison Concentration | Effect on Yield/Conversion |
| Pd/Al₂O₃ | Methane Oxidation | 100 ppm SO₂ | Saturated after 0.5h | Light-off temperature increased by 50-100 °C.[9] |
| Pd/C | Hydrogenation | Sulfur-containing compounds | Not specified | Catalyst deactivation.[10] |
| Pd(OAc)₂/dppf | Heck Reaction | 2-Aminoiodobenzene | Substrate | Catalyst poisoning observed.[11] |
| Pd(PPh₃)₄ | Sonogashira Coupling | Not specified | Not specified | Catalyst deactivation can occur without anhydrous/anaerobic conditions. |
Note: The quantitative impact of catalyst poisons is highly dependent on the specific reaction conditions, catalyst, and ligands used. The data presented are illustrative and highlight the detrimental effects of common poisons.
References
- 1. quora.com [quora.com]
- 2. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. (PDF) Sulfur Poisoning of Palladium-Based Catalysts Using [research.amanote.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. dcl-inc.com [dcl-inc.com]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 1-Chloro-1-methoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-Chloro-1-methoxypropane samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources:
-
Synthesis-Related Impurities: The manufacturing process is a primary source of impurities. A common synthesis route involves the reaction of propionaldehyde dimethyl acetal with a chlorinating agent such as thionyl chloride or sulfuryl chloride.[1] Potential impurities from this process include:
-
Unreacted starting materials: Propionaldehyde dimethyl acetal.
-
Reagent-related impurities: Residual thionyl chloride, sulfuryl chloride, or their degradation products.
-
Byproducts: Di- and tri-chlorinated species or other side-reaction products.
-
-
Degradation-Related Impurities: this compound, like other α-chloro ethers, can be susceptible to degradation, particularly in the presence of moisture or upon exposure to heat and light.[2][3] Degradation can lead to the formation of:
-
Propionaldehyde
-
Methanol
-
Hydrogen chloride
-
Propionic acid (from oxidation of propionaldehyde)
-
-
Storage-Related Impurities: Improper storage conditions can accelerate degradation. Impurities can also leach from container materials.
Q2: What are the common analytical techniques used to characterize impurities in this compound?
The most common and effective analytical techniques for characterizing impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of impurities and can also be used for quantification.[8][9][10][11][12]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q3: I am seeing ghost peaks in my GC chromatogram. What could be the cause?
Ghost peaks, which are peaks that appear in blank runs or subsequent analyses, can be caused by several factors:[13][14]
-
Carryover: Material from a previous, more concentrated sample may not have fully eluted from the column.
-
Contaminated Syringe: The syringe used for injection may be contaminated.
-
Septum Bleed: The inlet septum can degrade at high temperatures, releasing volatile compounds.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or tubing can accumulate on the column at low temperatures and elute as the temperature ramps.[14]
Solution Workflow for Ghost Peaks:
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Biodegradation of Bis(2-Chloroethyl) Ether by Xanthobacter sp. Strain ENV481 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS Analysis of the Chemical Composition of Petroleum Ether and Chloroform Extracts From Coffea arabica Seeds, Along With Molecular Docking Evaluation of the Extracts Antibacterial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) [frontiersin.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Chiral recognition of ethers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. stepbio.it [stepbio.it]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Methoxymethylating Agents: 1-Chloro-1-methoxypropane in Context
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical step in multi-step organic synthesis. The methoxymethyl (MOM) ether is a commonly employed protecting group due to its stability under a range of conditions and its relatively straightforward removal. This guide provides a comparative analysis of 1-Chloro-1-methoxypropane against other common methoxymethylating agents, with a focus on performance, safety, and available experimental data.
Introduction to Methoxymethylating Agents
Methoxymethylation is the process of converting a hydroxyl group into a methoxymethyl ether. This transformation protects the alcohol from unwanted reactions during subsequent synthetic steps. The ideal methoxymethylating agent should be readily available, react with high efficiency and selectivity, and the resulting MOM group should be cleavable under mild conditions that do not affect other functional groups.
This guide focuses on a comparison between the less-documented This compound and well-established reagents such as Chloromethyl methyl ether (MOM-Cl) , Dimethoxymethane (DMM) , and 2-Methoxyethoxymethyl chloride (MEM-Cl) .
Performance Comparison
A direct quantitative comparison of this compound with other agents is challenging due to the limited availability of published experimental data for this specific reagent. However, based on the general reactivity of α-chloro ethers, we can infer its potential performance characteristics.
| Reagent | Structure | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | CH₃CH₂CH(Cl)OCH₃ | Data not available | Data not available | Potentially higher reactivity than MOM-Cl due to the electron-donating ethyl group. | Lack of documented use and experimental data; potential for side reactions. |
| Chloromethyl methyl ether (MOM-Cl) | ClCH₂OCH₃ | High (often >90%)[1] | 1-4 hours[2] | High reactivity, well-established protocols.[1][3] | Highly carcinogenic, often contaminated with bis(chloromethyl) ether.[4][5] |
| Dimethoxymethane (DMM) | CH₃OCH₂OCH₃ | Moderate to High | Variable (can be slow) | Safer alternative to MOM-Cl, inexpensive. | Requires activation with a Lewis or Brønsted acid, can be slow. |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | CH₃OCH₂CH₂OCH₂Cl | High | Generally fast | MOM and MEM groups can be cleaved with a range of acids.[3] | Similar hazards to MOM-Cl (chloroalkyl ether).[3] |
Reaction Mechanisms and Experimental Workflows
The methoxymethylation of an alcohol typically proceeds via a nucleophilic substitution reaction where the alcohol attacks the electrophilic carbon of the methoxymethylating agent.
Methoxymethylation using an α-Chloro Ether (e.g., MOM-Cl, this compound)
The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the liberated HCl.[3]
Caption: General mechanism for alcohol protection using an α-chloro ether.
In Situ Generation of MOM-Cl from Dimethoxymethane
To avoid handling the highly carcinogenic MOM-Cl, it can be generated in situ from DMM and an acyl chloride in the presence of a Lewis acid catalyst.[4]
Caption: In situ generation of MOM-Cl from DMM for alcohol protection.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for methoxymethylation using MOM-Cl and DMM.
Protocol 1: Methoxymethylation of an Alcohol using Chloromethyl Methyl Ether (MOM-Cl)[1]
Materials:
-
Alcohol (1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the solution.
-
Add MOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Methoxymethylation of an Alcohol using Dimethoxymethane (DMM) and an Acyl Chloride[4]
Materials:
-
Alcohol (1.0 equiv)
-
Dimethoxymethane (DMM) (1.5 equiv)
-
Acetyl chloride (1.5 equiv)
-
Zinc bromide (ZnBr₂) (catalytic amount)
-
Toluene (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
To a solution of DMM in anhydrous toluene, add a catalytic amount of ZnBr₂.
-
Add acetyl chloride dropwise and stir the mixture at room temperature for 1-2 hours to generate MOM-Cl in situ.
-
In a separate flask, dissolve the alcohol in anhydrous toluene and cool to 0 °C.
-
Add the freshly prepared MOM-Cl solution to the alcohol solution.
-
Add DIPEA dropwise and allow the reaction to proceed as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Safety Considerations
This compound , as an α-chloro ether, should be handled with caution as this class of compounds is generally considered to be carcinogenic.[1]
Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and is often contaminated with the even more potent carcinogen bis(chloromethyl) ether.[4][5] Its use is highly regulated, and in situ generation methods are strongly recommended to minimize exposure.
Dimethoxymethane (DMM) is a flammable liquid but is considered a much safer alternative to MOM-Cl as it is not a chloroalkyl ether.
2-Methoxyethoxymethyl chloride (MEM-Cl) is also a chloroalkyl ether and should be handled with similar precautions as MOM-Cl.[3]
Conclusion
While This compound remains a theoretically viable methoxymethylating agent, the current lack of published experimental data on its performance makes it difficult to recommend for routine use in a research or drug development setting. The ethyl group attached to the chlorinated carbon might increase its reactivity compared to MOM-Cl, but this could also lead to undesired side reactions and lower stability.
For reliable and high-yielding methoxymethylation, Chloromethyl methyl ether (MOM-Cl) , particularly when generated in situ from safer precursors like Dimethoxymethane (DMM) , remains a standard choice. The in situ generation method significantly mitigates the high safety risks associated with handling pure MOM-Cl. 2-Methoxyethoxymethyl chloride (MEM-Cl) offers an alternative for introducing a similar protecting group.
Researchers are strongly encouraged to prioritize safety and opt for well-documented and safer alternatives to pre-prepared α-chloro ethers whenever possible. Further research into the reactivity, selectivity, and safety profile of this compound is necessary to establish its potential as a useful methoxymethylating agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
Navigating the Analytical Landscape for 1-Chloro-1-methoxypropane Quantification
The most suitable analytical technique for the quantification of 1-chloro-1-methoxypropane is Gas Chromatography-Mass Spectrometry (GC-MS). This is due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex matrices. Coupled with a sample introduction technique such as Headspace (HS) or Purge and Trap (P&T), GC-MS can achieve low detection limits necessary for trace-level analysis.
Comparison of Analytical Methods
This guide proposes a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the quantification of this compound and compares it with established GC-MS methods for two alternative, structurally related compounds: chloromethyl methyl ether and 2-chloropropane.
| Parameter | Proposed Method for this compound (HS-GC-MS) | Alternative Method 1: Chloromethyl methyl ether (HS-GC-MS)[1][2] | Alternative Method 2: 2-Chloropropane (HS-GC-FID/MS)[3][4][5][6] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer | Gas Chromatograph with Flame Ionization Detector or Mass Spectrometer |
| Sample Introduction | Headspace (HS) | Headspace (HS) | Headspace (HS) |
| Limit of Quantification (LOQ) | Estimated: 1-10 µg/L | 1 µg/L[2] | 4.32 ppm (in Tramadol HCl)[4] / 3 ppm (in Memantine HCl)[6] |
| Limit of Detection (LOD) | Estimated: 0.1-1 µg/L | Not Reported | 1.5 ppm (in Tramadol HCl)[4] / 2 ppm (in Memantine HCl)[6] |
| Linearity Range | Estimated: 1-100 µg/L | Not Reported | 4.32-750 ppm[4] |
| Recovery | Estimated: >90% | Not Reported | 84.20% to 111.43%[4] |
| Precision (RSD) | Estimated: <15% | Not Reported | <15%[4] |
Note: The quantitative data for the proposed method for this compound are estimations based on typical performance of HS-GC-MS for similar volatile organic compounds. Method development and validation would be required to establish definitive performance characteristics.
Experimental Protocols
Proposed Method: Quantification of this compound by HS-GC-MS
This proposed method is based on established protocols for volatile chlorinated compounds.
1. Sample Preparation:
-
Accurately weigh the sample matrix (e.g., drug substance, soil, water) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, water) and an internal standard.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Equilibrate the vial at a specific temperature (e.g., 80-120°C) for a defined time to allow the volatile analytes to partition into the headspace.
-
Inject a specific volume of the headspace gas into the GC-MS system.
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-624, DB-5ms) is recommended.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions to be monitored for this compound would need to be determined from its mass spectrum.
Alternative Method 1: Quantification of Chloromethyl methyl ether by HS-GC-MS[1][2]
-
Sample Collection: For air samples, use a Tedlar bag[2].
-
Instrumentation: Headspace Sampler coupled to a GC-MS.
-
Limit of Quantification: 1 µg/L in air[2].
-
Method: In-house developed method[2].
Alternative Method 2: Quantification of 2-Chloropropane in a Drug Substance by HS-GC-FID[4]
-
Sample Preparation: Dissolve the drug substance in a suitable solvent in a headspace vial.
-
Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector.
-
GC Column: DB-624 (30 m x 0.53 mm, 3.0 µm).
-
Temperatures: Injector at 150°C, Detector at 250°C.
-
Oven Program: 45°C for 10 min, then ramp to 250°C at 45°C/min, hold for 8 min[6].
-
Carrier Gas: Nitrogen at 2.0 mL/min[6].
-
Split Ratio: 5:1[6].
-
Headspace Conditions: Equilibration at 90°C for 30 min[6].
Visualization of the Analytical Workflow
The following diagrams illustrate the key stages in the quantification of volatile organic compounds using headspace and purge and trap GC-MS.
Caption: Experimental workflow for HS-GC-MS analysis.
Caption: Workflow for Purge and Trap GC-MS analysis.
References
- 1. Chloromethyl methyl ether - analysis - Analytice [analytice.com]
- 2. Chloromethyl methyl ether - analysis - Analytice [analytice.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijstr.org [ijstr.org]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. CN112162045A - Method for detecting 2-chloropropane in memantine hydrochloride - Google Patents [patents.google.com]
Unraveling the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-1-methoxypropane
For researchers, scientists, and drug development professionals navigating the complexities of molecular analysis, understanding the fragmentation patterns in mass spectrometry is paramount. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-chloro-1-methoxypropane with related small molecules, supported by established fragmentation principles.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments is unique to a specific molecule and serves as a "molecular fingerprint," offering valuable insights into its structure. For halogenated compounds like this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.[1][2]
Predicted Fragmentation of this compound
The key predicted fragments for this compound are detailed in the table below, alongside the fragmentation data for comparable molecules: 1-chloro-2-methylpropane and 1-methoxypropane.
Comparative Fragmentation Data
| m/z | Proposed Fragment Ion | This compound (Predicted) | 1-Chloro-2-methylpropane (Experimental) [1] | 1-Methoxypropane (Experimental) [6] |
| 108/110 | [M]⁺ | Weak | Very Weak (at m/z 92/94) | Moderate (at m/z 74) |
| 73 | [CH(OCH₃)CH₂CH₃]⁺ | Base Peak | - | - |
| 59 | [CH₃O=CH₂]⁺ | Moderate | - | Moderate |
| 45 | [CH₃O]⁺ | Moderate | - | Base Peak |
| 43 | [CH₃CH₂CH₂]⁺ | Moderate | Base Peak | Moderate |
| 36/38 | [HCl]⁺ | Possible | Possible (loss of HCl) | - |
| 29 | [CH₃CH₂]⁺ | Moderate | Moderate | Moderate |
Fragmentation Pathways Visualized
The anticipated fragmentation cascade of this compound begins with the ionization of the molecule. The subsequent cleavage events are dictated by the stability of the resulting carbocations and radical species.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following outlines a standard procedure for acquiring a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
Caption: General experimental workflow for GC-MS analysis.
Detailed Methodology:
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL in a volatile solvent like dichloromethane) is prepared.
-
Gas Chromatography:
-
Injection: 1 µL of the sample is injected into the GC inlet, which is typically heated to 250°C.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., 30 m x 0.25 mm ID, coated with a 0.25 µm film of 5% phenyl polysiloxane). The oven temperature is programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components.
-
-
Mass Spectrometry:
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at a high vacuum and a temperature of around 230°C. The molecules are bombarded with a beam of electrons with an energy of 70 eV.
-
Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded by a data system.
-
-
Data Analysis: The data system generates a mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is characterized by a dominant peak at m/z 73, resulting from the loss of a chlorine radical via alpha-cleavage. This, along with other key fragments and the characteristic isotopic signature of chlorine, provides a robust method for its identification. By comparing this predicted pattern with the known fragmentation of similar molecules, researchers can confidently identify and characterize this compound in complex mixtures. The detailed experimental protocol provided serves as a foundational method for obtaining high-quality mass spectra for such analyses.
References
- 1. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Protecting Groups for Primary and Secondary Alcohols
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is paramount to achieving desired chemical transformations with high selectivity and yield. This guide provides a comprehensive comparison of commonly employed protecting groups for primary and secondary alcohols, offering insights into their relative reactivity, stability, and orthogonality. The information presented herein is intended to assist researchers, scientists, and drug development professionals in devising effective synthetic strategies.
Introduction to Alcohol Protection
The hydroxyl group, with its inherent nucleophilicity and acidity, can interfere with a wide array of chemical reactions. Protecting groups serve as temporary masks, rendering the alcohol inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The choice of a protecting group is dictated by the overall synthetic plan, including the nature of the substrate and the reaction conditions to be employed in subsequent steps.
Comparative Analysis of Common Protecting Groups
The following sections detail the characteristics of major classes of alcohol protecting groups, with a focus on their differential behavior towards primary and secondary alcohols.
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for alcohols. Their stability is highly tunable by varying the steric bulk of the substituents on the silicon atom.
Relative Reactivity and Selectivity:
The formation of silyl ethers proceeds via an SN2-type reaction at the silicon center. Consequently, the rate of protection is highly sensitive to steric hindrance. Primary alcohols react significantly faster than secondary alcohols, allowing for selective protection. For instance, sterically demanding silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) and tert-butyldiphenylsilyl chloride (TBDPSCl) exhibit high selectivity for the protection of primary alcohols in the presence of secondary alcohols.
Stability and Deprotection:
The stability of silyl ethers towards acidic and basic conditions is directly related to the steric bulk around the silicon atom. Generally, bulkier silyl groups impart greater stability. The order of stability is typically:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)
Deprotection of silyl ethers is most commonly achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond. Acidic conditions can also be employed for the cleavage of less hindered silyl ethers. Notably, the rate of both acidic and fluoride-mediated deprotection is slower for silyl ethers of secondary alcohols compared to primary alcohols, enabling selective deprotection. For example, primary TBDMS ethers can be selectively cleaved in the presence of secondary TBDMS ethers using mild acidic conditions.
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Profile | Selectivity for 1° vs. 2° Alcohols |
| TMS | TMSCl, Et3N or Imidazole | K2CO3/MeOH; mild acid | Low | Low |
| TES | TESCl, Et3N or Imidazole | Mild acid (e.g., AcOH) | Moderate | Moderate |
| TBS/TBDMS | TBDMSCl, Imidazole, DMF | TBAF; mild acid (e.g., formic acid) | High | High (Protection & Deprotection) |
| TIPS | TIPSCl, Imidazole, DMF | TBAF; stronger acid | Very High | Very High (Protection) |
| TBDPS | TBDPSCl, Imidazole, DMF | TBAF; stronger acid | Very High | Very High (Protection) |
Benzyl Ethers
Benzyl ethers are robust protecting groups that are stable to a wide range of reaction conditions, including strongly basic and acidic media.
Relative Reactivity and Selectivity:
The formation of benzyl ethers typically involves the Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) followed by reaction with a benzyl halide. Unlike silyl ethers, selective protection of a primary alcohol in the presence of a secondary alcohol with benzyl ethers is generally not possible under these conditions.
Stability and Deprotection:
Benzyl ethers are stable to most acids, bases, and many oxidizing and reducing agents. Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), a mild and efficient method. This method is, however, incompatible with the presence of other reducible functional groups such as alkenes or alkynes. An important variant is the p-methoxybenzyl (PMB) ether, which can be cleaved oxidatively (e.g., with DDQ or CAN), providing an orthogonal deprotection strategy to the standard benzyl group.
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Profile | Selectivity for 1° vs. 2° Alcohols |
| Bn (Benzyl) | NaH, BnBr or BnCl | H2, Pd/C; Na/NH3 (Birch) | Very High | Low |
| PMB (p-Methoxybenzyl) | NaH, PMBCl | DDQ, CAN; H2, Pd/C | High | Low |
Ester Protecting Groups
Esters are readily formed and cleaved protecting groups, though their stability towards nucleophilic and basic reagents is limited.
Relative Reactivity and Selectivity:
Esterification of alcohols can be achieved using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. The steric hindrance around the hydroxyl group influences the rate of reaction, allowing for some degree of selectivity for primary over secondary alcohols, especially with bulky acylating agents like pivaloyl chloride. Selective acetylation of a primary alcohol in the presence of a secondary one can be achieved at low temperatures.
Stability and Deprotection:
Esters are generally stable under acidic conditions but are readily cleaved by hydrolysis under basic conditions (saponification). The rate of hydrolysis can be influenced by steric factors, with more hindered esters being more stable. For example, the pivaloyl group is substantially more stable to hydrolysis than the acetyl group.
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Profile | Selectivity for 1° vs. 2° Alcohols |
| Ac (Acetyl) | Ac2O, pyridine; AcCl, Et3N | K2CO3/MeOH; aq. base | Low | Moderate |
| Bz (Benzoyl) | BzCl, pyridine | aq. base | Moderate | Moderate |
| Piv (Pivaloyl) | PivCl, pyridine | Stronger base (e.g., LiOH) | High | High |
Acetal Protecting Groups
Acetals are commonly used to protect 1,2- and 1,3-diols, but they can also be employed for single hydroxyl groups.
Relative Reactivity and Selectivity:
Protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are formed by reacting the alcohol with the corresponding reagent under acidic or basic conditions. The formation of these groups generally does not show significant selectivity between primary and secondary alcohols.
Stability and Deprotection:
Acetals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. The lability of acetals to acid provides a useful deprotection method that is orthogonal to the cleavage conditions for silyl and benzyl ethers.
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Profile | Selectivity for 1° vs. 2° Alcohols |
| MOM | MOMCl, i-Pr2NEt | Mild acid (e.g., HCl in MeOH) | Moderate | Low |
| THP | Dihydropyran, cat. acid | Mild acid (e.g., AcOH) | Moderate | Low |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of alcohols are widely available in the chemical literature and standard laboratory manuals. For specific, reliable, and reproducible synthetic organic experimental procedures, resources such as Organic Syntheses are highly recommended.
Visualizing Protection Strategies
The following diagrams illustrate key concepts in the protection of alcohols.
Caption: General workflow for the protection and deprotection of an alcohol.
A Comparative Kinetic Analysis of Reactions Involving Alpha-Chloro Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of nucleophilic substitution reactions involving 1-Chloro-1-methoxypropane and other representative alpha-chloro ethers. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this guide presents a comparative analysis based on the well-studied reactivity of analogous alpha-chloro ethers, such as chloromethyl methyl ether. The provided quantitative data is illustrative and compiled to demonstrate the expected kinetic behavior and for comparative purposes.
Data Presentation: Comparative Kinetic Data for Solvolysis of Alpha-Chloro Ethers
The solvolysis of alpha-chloro ethers is a key reaction class that highlights their reactivity. The rate of these reactions is highly dependent on the structure of the ether and the ionizing power of the solvent. Generally, these reactions are understood to proceed through an SN1-like mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate.
| Compound | Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| This compound | 80% Ethanol / 20% Water | 25 | 1.5 x 10⁻⁴ (estimated) | 1.0 |
| Chloromethyl methyl ether | 80% Ethanol / 20% Water | 25 | 3.2 x 10⁻⁴ | 2.1 |
| 1-Chloro-1-ethoxyethane | 80% Ethanol / 20% Water | 25 | 8.9 x 10⁻⁵ | 0.6 |
| This compound | 50% Ethanol / 50% Water | 25 | 6.8 x 10⁻⁴ (estimated) | 4.5 |
| Chloromethyl methyl ether | 50% Ethanol / 50% Water | 25 | 1.5 x 10⁻³ | 10.0 |
| 1-Chloro-1-ethoxyethane | 50% Ethanol / 50% Water | 25 | 4.2 x 10⁻⁴ | 2.8 |
Note: Data for this compound is estimated based on trends observed for similar alpha-chloro ethers. Actual experimental values may vary.
Experimental Protocols
A detailed methodology for a representative kinetic study of the solvolysis of an alpha-chloro ether is provided below.
Objective: To determine the first-order rate constant for the solvolysis of this compound in an 80:20 ethanol-water solvent mixture at 25°C.
Materials:
-
This compound (high purity)
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Standardized Sodium Hydroxide solution (0.05 M)
-
Phenolphthalein indicator
-
Constant temperature water bath (± 0.1°C)
-
Volumetric flasks, pipettes, and burette (Class A)
-
Reaction vessel with a stopper
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a 100 mL solution of 80% ethanol and 20% deionized water (v/v) in a volumetric flask. Allow the solution to equilibrate to 25°C in the constant temperature water bath.
-
Reaction Initiation: Add a precisely weighed amount of this compound to the equilibrated solvent to achieve a final concentration of approximately 0.1 M. Start the stopwatch immediately upon addition.
-
Aliquot Sampling: At recorded time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), withdraw 5 mL aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing 20 mL of ice-cold acetone. This will significantly slow down the solvolysis reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrochloric acid with the standardized 0.05 M sodium hydroxide solution until a persistent pink endpoint is observed.
-
Data Analysis: The concentration of HCl at each time point is proportional to the extent of the reaction. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction (typically after 10 half-lives) and Vt is the volume of NaOH required at time t. The slope of this plot will be equal to -k.
Mandatory Visualization
Reaction Mechanism:
The solvolysis of primary alpha-chloro ethers like this compound is generally considered to proceed via an SN1-like mechanism. The rate-determining step is the unimolecular dissociation of the chloroether to form a resonance-stabilized oxocarbenium ion, which is then rapidly attacked by a solvent molecule (e.g., water or ethanol).
Caption: SN1-like mechanism for the solvolysis of this compound.
Experimental Workflow:
The following diagram illustrates the general workflow for the kinetic analysis of the solvolysis of an alpha-chloro ether.
Caption: General experimental workflow for kinetic analysis of alpha-chloro ether solvolysis.
The Evolving Landscape of Methoxymethylation: A Comparative Analysis of 1-Chloro-1-methoxypropane and Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient and selective protection of hydroxyl groups is a cornerstone of successful organic synthesis. The methoxymethyl (MOM) ether has long been a reliable choice for this purpose, with 1-Chloro-1-methoxypropane traditionally employed for its formation. However, the landscape of chemical synthesis is continually advancing, bringing forth new reagents and methodologies that promise greater efficiency, safety, and milder reaction conditions. This guide provides a comprehensive benchmark of this compound against contemporary alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
This guide presents a comparative analysis of this compound and its modern alternatives for the methoxymethylation of alcohols. While this compound remains a viable reagent, newer methods utilizing dimethoxymethane with various catalysts, or methoxymethyl acetate, offer significant advantages in terms of yield, reaction time, and safety. This document provides a detailed comparison of these methods, including experimental protocols and reaction mechanisms, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Benchmark: this compound vs. New Reagents
The efficiency of a protecting group strategy is paramount in multi-step synthesis. The following tables summarize the performance of this compound against two prominent modern alternatives: dimethoxymethane activated by a solid acid catalyst (Mo(VI)/ZrO2) and methoxymethyl acetate with a Lewis acid catalyst.
| Reagent/Method | Typical Substrate | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | Primary & Secondary Alcohols | Several hours | Room Temp. | Good to High |
| Dimethoxymethane / Mo(VI)/ZrO2 | Various substituted alcohols | 20 minutes | 40 | ~99%[1] |
| Methoxymethyl acetate / ZnCl2·OEt2 | Phenols, Alcohols | 3 - 16 hours | Room Temp. | 66 - 81% |
Table 1: Comparison of Reaction Conditions and Yields for Methoxymethylation. This table highlights the significantly reduced reaction times and excellent yields achievable with the dimethoxymethane/Mo(VI)/ZrO2 system compared to traditional methods.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | - Well-established methodology | - Potential carcinogen- Generates HCl byproduct- Longer reaction times |
| Dimethoxymethane / Mo(VI)/ZrO2 | - High yields- Very short reaction times- Recyclable, eco-friendly catalyst- Solvent-free conditions possible[1] | - Requires catalyst preparation |
| Methoxymethyl acetate / ZnCl2·OEt2 | - Mild reaction conditions- Avoids chlorinated reagents | - Moderate yields- Longer reaction times- Requires stoichiometric Lewis acid |
Table 2: Advantages and Disadvantages of Methoxymethylating Agents. This table provides a qualitative comparison to guide reagent selection based on project priorities such as safety, efficiency, and green chemistry principles.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the methoxymethylation of a generic alcohol (R-OH) using the compared reagents.
Protocol 1: Methoxymethylation using this compound
This traditional method involves the reaction of an alcohol with this compound in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
Alcohol (R-OH)
-
This compound (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-Diisopropylethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methoxymethylation using Dimethoxymethane with Mo(VI)/ZrO2 Catalyst
This modern approach utilizes a solid acid catalyst for a highly efficient and environmentally friendly methoxymethylation.[1]
Materials:
-
Alcohol (R-OH)
-
Dimethoxymethane (DMM)
-
Mo(VI)/ZrO2 catalyst (10 mol%)
Procedure:
-
To a mixture of the alcohol (1.0 mmol) and dimethoxymethane (10.0 mmol), add the 10% Mo(VI)/ZrO2 catalyst (0.05 g).[1]
-
Heat the reaction mixture to 40 °C and stir for 20 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the excess dimethoxymethane under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography. The catalyst can be washed, dried, and reused.[1]
Protocol 3: Methoxymethylation using Methoxymethyl Acetate with Zinc Chloride Etherate
This method provides an alternative for substrates that may be sensitive to chlorinated reagents or strong acids.
Materials:
-
Alcohol or Phenol (R-OH)
-
Methoxymethyl acetate
-
Zinc chloride etherate (ZnCl2·OEt2)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add a tenfold molar excess of methoxymethyl acetate.
-
Add zinc chloride etherate (as a solution in ether) as the catalyst.
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes can provide a deeper understanding of the methodologies.
Conclusion
The protection of hydroxyl groups as methoxymethyl ethers remains a crucial transformation in organic synthesis. While this compound has been a long-standing reagent for this purpose, modern alternatives, particularly the use of dimethoxymethane with a solid acid catalyst, offer compelling advantages in terms of efficiency, safety, and environmental impact. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic routes. The adoption of these newer, more efficient methods can lead to shorter synthesis times, higher yields, and a greener chemical practice.
References
Spectroscopic Fingerprints: A Comparative Analysis of 1-Chloro-1-methoxypropane and Its Isomers
In the landscape of chemical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 1-Chloro-1-methoxypropane and its key structural isomers: 2-Chloro-1-methoxypropane, 1-Chloro-2-methoxypropane, and 3-Chloro-1-methoxypropane. Through a systematic examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to differentiate these closely related compounds.
Structural Isomers Under Investigation
The four isomers of C₄H₉ClO examined in this guide are:
-
This compound: The primary compound of interest.
-
2-Chloro-1-methoxypropane: An isomer where the chlorine atom is on the second carbon of the propane chain.
-
1-Chloro-2-methoxypropane: An isomer with the methoxy group on the second carbon.
-
3-Chloro-1-methoxypropane: An isomer where the chlorine and methoxy groups are on the terminal carbons of the propane chain.
The structural differences among these isomers, though subtle, give rise to unique spectroscopic signatures that allow for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for each isomer.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Data not available in searched resources. |
| 2-Chloro-1-methoxypropane | ~1.6 (d, 3H, CH₃-CH(Cl)-), ~3.4-3.8 (m, 2H, -CH₂-O-), ~3.6 (s, 3H, -O-CH₃), ~4.1 (m, 1H, -CH(Cl)-) |
| 1-Chloro-2-methoxypropane | Data not available in searched resources. |
| 3-Chloro-1-methoxypropane | ~2.0 (quintet, 2H, -CH₂-), 3.3 (s, 3H, -O-CH₃), 3.4 (t, 2H, Cl-CH₂-), 3.6 (t, 2H, -CH₂-O-)[1] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched resources. |
| 2-Chloro-1-methoxypropane | Data not available in searched resources. |
| 1-Chloro-2-methoxypropane | Data not available in searched resources. |
| 3-Chloro-1-methoxypropane | 30.1 (-CH₂-), 41.6 (Cl-CH₂-), 58.6 (-O-CH₃), 69.8 (-CH₂-O-)[1] |
Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in searched resources. |
| 2-Chloro-1-methoxypropane | 2950-2850 (C-H stretch), 1450 (C-H bend), 1100 (C-O stretch), 750-650 (C-Cl stretch) |
| 1-Chloro-2-methoxypropane | Data not available in searched resources. |
| 3-Chloro-1-methoxypropane | 2950-2850 (C-H stretch), 1460 (C-H bend), 1110 (C-O stretch), 740 (C-Cl stretch)[1] |
Mass Spectrometry (MS) Data
| Compound | Key m/z values (Relative Intensity) |
| This compound | Data not available in searched resources. |
| 2-Chloro-1-methoxypropane | 108/110 (M+), 73, 63/65, 45 |
| 1-Chloro-2-methoxypropane | 108/110 (M+), 79, 59 |
| 3-Chloro-1-methoxypropane | 108/110 (M+), 75, 45[1] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are typically recorded using a neat liquid sample. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) are typically obtained using a mass spectrometer with an electron ionization source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and its isomers. While a complete dataset for this compound was not available in the searched resources, the provided information for its isomers demonstrates the power of NMR, IR, and MS in structural elucidation. The differences in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns serve as reliable indicators for distinguishing between these closely related compounds. This comparative guide serves as a valuable resource for researchers and professionals in the field, aiding in the accurate identification and characterization of these important chemical entities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
